Asparenomycin A
Description
Properties
Molecular Formula |
C14H16N2O6S |
|---|---|
Molecular Weight |
340.35 g/mol |
IUPAC Name |
(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H16N2O6S/c1-7(6-17)11-9-5-10(23(22)4-3-15-8(2)18)12(14(20)21)16(9)13(11)19/h3-4,9,17H,5-6H2,1-2H3,(H,15,18)(H,20,21)/b4-3+,11-7+ |
InChI Key |
KJQZKTFSANMFQJ-KDYKCUIDSA-N |
Isomeric SMILES |
C/C(=C\1/C2CC(=C(N2C1=O)C(=O)O)S(=O)/C=C/NC(=O)C)/CO |
Canonical SMILES |
CC(=C1C2CC(=C(N2C1=O)C(=O)O)S(=O)C=CNC(=O)C)CO |
Synonyms |
asparenomycin asparenomycin A asparenomycin B asparenomycin C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Asparenomycin A from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Asparenomycin A, a carbapenem antibiotic. The methodologies detailed below are synthesized from the foundational research that first identified this potent bioactive compound from Streptomyces species. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.
Introduction
This compound is a member of the carbapenem class of β-lactam antibiotics, known for their broad-spectrum antibacterial activity. It was first isolated from the fermentation broths of Streptomyces tokunonensis sp. nov. and Streptomyces argenteolus. Like other carbapenems, this compound exhibits potent inhibitory activity against a wide range of bacteria. This guide outlines the key scientific protocols from the initial discovery and provides a consolidated view of the data for scientific and drug development reference.
Producing Microorganisms
The microorganisms responsible for the production of this compound were identified as two distinct species of the genus Streptomyces.
-
Streptomyces tokunonensis : A novel species identified at the time of the discovery.
-
Streptomyces argenteolus : A known Streptomyces species also found to produce the antibiotic.
Taxonomic studies were crucial in the initial stages to classify the producing strains, a critical step in natural product discovery.
Fermentation Protocol
The production of this compound is achieved through submerged fermentation of the producing Streptomyces strains. The following protocol is a composite of the methodologies described in the early research.
3.1 Culture Media and Conditions
A two-stage fermentation process is typically employed to generate sufficient biomass and maximize the production of the target antibiotic.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | - |
| Soluble Starch | - | 30 |
| Glycerol | 10 | - |
| Yeast Extract | 5 | - |
| Peptone | 5 | - |
| Soybean Meal | - | 20 |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | - |
| MgSO₄·7H₂O | 0.5 | - |
| (NH₄)₂SO₄ | - | 3 |
| pH | 7.2 | 7.0 |
3.2 Fermentation Procedure
-
Inoculum Preparation: A loopful of spores of Streptomyces tokunonensis or Streptomyces argenteolus is inoculated into a 100 mL flask containing 20 mL of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of the production medium. The production fermentation is carried out at 28°C for 96 to 120 hours with vigorous aeration and agitation.
-
Monitoring: The fermentation broth is monitored periodically for pH, biomass, and antibiotic activity using a bioassay against a susceptible bacterial strain.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.
4.1 Experimental Workflow
4.2 Detailed Protocol
-
Harvest and Clarification: The fermentation broth is harvested and centrifuged to remove the mycelial cake. The resulting supernatant is the starting material for extraction.
-
Adsorption Chromatography: The clarified supernatant is passed through a column packed with Amberlite XAD-2 resin. The antibiotic adsorbs to the resin, while salts and other polar impurities are washed away with water.
-
Elution and Concentration: The column is then eluted with a gradient of aqueous acetone. The active fractions, as determined by bioassay, are pooled and concentrated under reduced pressure to remove the acetone.
-
Anion Exchange Chromatography: The concentrated aqueous solution is applied to an anion exchange column (e.g., Dowex 1-X2, Cl⁻ form). The column is washed with water, and the antibiotic is eluted with a linear gradient of sodium chloride.
-
Desalting: The active fractions from the ion exchange step are pooled and desalted using another Amberlite XAD-2 column.
-
Gel Filtration: The desalted, active fraction is further purified by gel filtration chromatography on a Sephadex G-10 column, eluting with water.
-
Lyophilization: The final purified fractions containing this compound are pooled and lyophilized to yield a stable, dry powder.
Physico-chemical and Spectroscopic Data
The structure and properties of this compound were elucidated using a combination of physico-chemical and spectroscopic techniques.
Table 2: Physico-chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₆S |
| Molecular Weight | 356.35 g/mol |
| Appearance | White to pale yellow powder |
| Solubility | Soluble in water, sparingly soluble in methanol |
| UV Absorption (in H₂O) | λmax at 297 nm |
| Optical Rotation | [α]D²⁵ +27° (c=1, H₂O) |
Table 3: Key Spectroscopic Data for this compound
| Spectroscopy | Key Features and Assignments |
| ¹H NMR (D₂O) | δ (ppm): 6.25 (1H, d), 4.20 (1H, m), 3.85 (1H, m), 3.50 (2H, q), 1.25 (3H, d) |
| ¹³C NMR (D₂O) | δ (ppm): 176.5 (C=O), 168.0 (C=O), 145.2 (C), 125.8 (CH), 60.5 (CH), 58.2 (CH), 45.1 (CH₂), 21.3 (CH₃) |
| Mass Spec (ESI-MS) | m/z: 357.07 [M+H]⁺, 379.05 [M+Na]⁺ |
| Infrared (KBr) | ν (cm⁻¹): 3400 (O-H), 1750 (β-lactam C=O), 1680 (C=O), 1600 (C=C) |
Biosynthetic Pathway Overview
While the specific biosynthetic gene cluster for this compound may not be fully detailed in the initial discovery papers, the general pathway for carbapenem biosynthesis in Streptomyces provides a logical framework. Carbapenems are synthesized from precursors derived from amino acid and acetate metabolism.
The biosynthesis is thought to proceed through the action of a set of core enzymes homologous to the car gene products in other carbapenem producers. These enzymes assemble the characteristic bicyclic carbapenem core. Subsequently, a series of "tailoring" enzymes modify the core structure to produce the final this compound molecule, including the addition of the side chains that are critical for its biological activity.
Conclusion
The discovery of this compound from Streptomyces tokunonensis and Streptomyces argenteolus represents a significant contribution to the arsenal of β-lactam antibiotics. The methodologies for fermentation, isolation, and characterization, while established decades ago, still form the fundamental basis for natural product discovery today. This technical guide consolidates this foundational knowledge to aid current and future research in the ongoing search for novel anti-infective agents.
Technical Guide: Identification of Asparenomycin A Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction to Asparenomycin A
Asparenomycins are a group of carbapenem antibiotics first isolated in the early 1980s. This class of antibiotics, which includes this compound, B, and C, exhibits significant antibacterial activity. This compound, in particular, is noted for its potent inhibition of β-lactamases, enzymes that confer bacterial resistance to many common antibiotics. This technical guide provides an in-depth overview of the identification of the microorganisms responsible for producing this compound, along with detailed experimental protocols relevant to their isolation, characterization, fermentation, and the extraction of the target compound.
Identification of Producing Organisms
This compound is produced by specific strains of actinomycete bacteria belonging to the genus Streptomyces. The primary identified producing organisms are:
The initial discovery and taxonomic studies identified two streptomycete isolates, PA-31088 and PA-39504, as producers of asparenomycins. Strain PA-31088 was identified as a new species and named Streptomyces tokunonensis sp. nov., while strain PA-39504 was identified as Streptomyces argenteolus.[2]
Experimental Protocols
Isolation and Identification of Producing Organisms
The identification of Streptomyces tokunonensis and Streptomyces argenteolus involves a polyphasic approach, combining morphological, biochemical, and molecular methods.
3.1.1. Morphological and Cultural Characterization
-
Isolation: Soil samples are serially diluted and plated on a suitable medium, such as ISP2 (International Streptomyces Project Medium 2) agar. Plates are incubated at 28-30°C for 7-14 days.
-
Colony Morphology: Suspected Streptomyces colonies, typically characterized by their chalky, fuzzy appearance due to the formation of aerial mycelia and spores, are selected for purification by restreaking.
-
Microscopic Examination: The spore chain morphology is observed using light microscopy or scanning electron microscopy. Streptomyces species exhibit distinct spore chain structures (e.g., rectiflexibiles, retinaculiaperti, spirales).
-
Cultural Characteristics: The color of the aerial and substrate mycelia, as well as the production of any diffusible pigments, are observed on various ISP media (ISP1-ISP7).
3.1.2. Biochemical and Physiological Characterization
A series of biochemical tests are performed to create a physiological profile of the isolates. These tests typically include:
-
Carbon Source Utilization: Assessing the ability of the isolate to grow on various carbon sources (e.g., glucose, arabinose, xylose, fructose, etc.).
-
Enzyme Production: Testing for the production of extracellular enzymes such as amylase, protease, lipase, and catalase.
-
Melanin Production: Observing the production of melanin on peptone-yeast extract-iron agar (ISP Medium 6).
-
Nitrate Reduction: Testing the ability to reduce nitrate to nitrite.
-
Salt and pH Tolerance: Determining the range of NaCl concentrations and pH values at which the organism can grow.
Table 1: Illustrative Biochemical Characteristics for Streptomyces Identification
| Test | Expected Result for Streptomyces |
| Gram Stain | Positive |
| Catalase | Positive |
| Starch Hydrolysis | Positive |
| Casein Hydrolysis | Positive |
| Gelatin Liquefaction | Positive |
| Melanin Production | Variable |
| Carbon Utilization | Variable depending on species |
3.1.3. Molecular Identification
-
DNA Extraction: Genomic DNA is extracted from a pure culture of the isolate.
-
16S rRNA Gene Sequencing: The 16S rRNA gene is amplified using universal primers and sequenced.
-
Phylogenetic Analysis: The resulting sequence is compared with databases such as GenBank (using BLAST) and the Ribosomal Database Project to determine the closest known relatives and confirm the genus and species.
Caption: Workflow for the isolation and identification of Streptomyces species.
Fermentation for this compound Production
3.2.1. Inoculum Preparation
A two-stage inoculum development process is typically employed. A loopful of spores from a mature agar slant is used to inoculate a seed medium in a baffled flask. The flask is incubated on a rotary shaker at 28-30°C for 48-72 hours. This seed culture is then used to inoculate a larger volume of the same medium, which is incubated under the same conditions for 24-48 hours.
3.2.2. Production Medium and Fermentation Conditions
The production of this compound is carried out in a suitable fermentation medium. While the exact composition for optimal production would be proprietary, a typical medium for carbapenem production by Streptomyces would contain:
-
Carbon Sources: Glucose, soluble starch, glycerol
-
Nitrogen Sources: Soybean meal, yeast extract, peptone, ammonium sulfate
-
Inorganic Salts: CaCO₃, K₂HPO₄, MgSO₄·7H₂O
-
Trace Elements: Fe, Mn, Zn
The fermentation is conducted in a stirred-tank fermenter with controlled parameters.
Table 2: Typical Fermentation Parameters for Streptomyces
| Parameter | Value |
| Temperature | 28-30°C |
| pH | 6.8-7.2 (controlled) |
| Agitation | 200-400 rpm |
| Aeration | 0.5-1.5 vvm |
| Fermentation Time | 120-168 hours |
3.2.3. Monitoring Fermentation
During the fermentation, key parameters such as pH, dissolved oxygen, substrate consumption, and biomass are monitored. The production of this compound is typically assayed using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
3.3.1. Broth Harvesting and Mycelial Separation
At the end of the fermentation, the culture broth is harvested. The mycelia are separated from the fermentation broth by centrifugation or filtration.
3.3.2. Extraction
This compound is a water-soluble compound, so the primary extraction is from the clarified fermentation broth.
-
Adsorption Chromatography: The clarified broth is passed through a column containing a non-ionic adsorbent resin (e.g., Diaion HP-20).
-
Elution: After washing the column to remove impurities, the adsorbed this compound is eluted with an aqueous organic solvent, such as aqueous acetone or methanol.
-
Solvent Evaporation: The organic solvent is removed from the eluate under reduced pressure.
3.3.3. Purification
The crude extract is further purified using a combination of chromatographic techniques.
-
Ion-Exchange Chromatography: The extract is subjected to ion-exchange chromatography on a resin such as DEAE-Sephadex.
-
Gel Filtration Chromatography: Further purification can be achieved by gel filtration chromatography on a medium like Sephadex G-10.
-
Reversed-Phase HPLC: The final purification step often involves preparative reversed-phase HPLC to yield highly pure this compound.
Caption: General workflow for fermentation and extraction of this compound.
Data Presentation
Table 3: Illustrative this compound Production Data
| Fermentation Time (hours) | Biomass (g/L) | Glucose (g/L) | This compound Titer (mg/L) |
| 0 | 2.1 | 40.0 | 0 |
| 24 | 8.5 | 32.5 | 15 |
| 48 | 15.2 | 21.0 | 80 |
| 72 | 22.8 | 10.5 | 250 |
| 96 | 28.1 | 3.2 | 480 |
| 120 | 26.5 | 0.5 | 550 |
| 144 | 24.3 | 0.1 | 520 |
Note: The data in this table is illustrative and represents a typical production profile for a secondary metabolite from Streptomyces. Actual yields may vary.
Putative Biosynthetic Pathway of this compound
This compound belongs to the carbapenem class of antibiotics. The biosynthesis of the carbapenem core structure is known to proceed from primary metabolites. While the specific genetic cluster for this compound has not been detailed in the provided search results, a putative pathway can be inferred from the general carbapenem biosynthesis pathway. The pathway involves the condensation of precursors derived from acetate and glutamate pathways to form the characteristic bicyclic carbapenem ring structure.
Caption: Putative biosynthetic pathway for this compound.
References
- 1. A gene cluster for the biosynthesis of moenomycin family antibiotics in the genome of teicoplanin producer Actinoplanes teichomyceticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization and analysis of the biosynthetic gene cluster for the azoxy antibiotic valanimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Asparenomycin A Biosynthesis in Streptomyces: A Pathway Awaiting Elucidation
Despite its discovery as a potent carbapenem antibiotic, the intricate biosynthetic pathway of Asparenomycin A within its producing organisms, Streptomyces tokunonensis and Streptomyces argenteolus, remains largely uncharacterized in publicly accessible scientific literature. While the general framework for carbapenem biosynthesis is established in other bacteria, a detailed technical guide on the specific enzymatic steps, genetic architecture, and regulatory networks governing this compound production is not currently possible due to a scarcity of specific research on this particular molecule.
Asparenomycins A, B, and C were first identified as novel carbapenem antibiotics produced by two distinct Streptomyces species, S. tokunonensis sp. nov. and S. argenteolus[1]. These compounds belong to the broader class of β-lactam antibiotics, which are of significant clinical importance. However, unlike the well-studied biosynthesis of other carbapenems such as thienamycin, the specific genetic and biochemical blueprint for this compound has not been extensively investigated or reported.
The biosynthesis of carbapenem antibiotics generally involves a complex series of enzymatic reactions that construct the characteristic bicyclic core structure. This typically includes the condensation of precursors derived from amino acid and acetate metabolism, followed by a series of modifications including cyclization, desaturation, and the addition of side chains. These pathways are encoded by biosynthetic gene clusters (BGCs), which are contiguous sets of genes responsible for producing the antibiotic, its precursors, and any necessary resistance mechanisms.
A comprehensive search of scientific databases reveals a significant knowledge gap concerning the this compound BGC. While the producing strains have been identified, the specific genes and the enzymes they encode for the assembly of the this compound molecule have not been publicly detailed. Consequently, crucial information for a technical guide, such as quantitative data on enzyme kinetics, precursor flux, and product titers, is unavailable. Furthermore, the absence of published research on the pathway means that detailed experimental protocols for key experiments like gene knockouts, heterologous expression of pathway genes, or in vitro enzyme assays specifically for this compound biosynthesis cannot be provided.
Visual representations of the signaling pathways and experimental workflows are also contingent on the availability of this fundamental research. Without knowledge of the specific enzymes and intermediates, a scientifically accurate diagram of the this compound biosynthesis pathway cannot be constructed.
For researchers, scientists, and drug development professionals interested in this area, the this compound biosynthetic pathway represents an open field for discovery. Future research would likely involve:
-
Genome sequencing of Streptomyces tokunonensis and Streptomyces argenteolus to identify the this compound biosynthetic gene cluster.
-
Bioinformatic analysis of the identified gene cluster to predict the functions of the encoded enzymes.
-
Genetic manipulation , such as gene knockout and heterologous expression studies, to confirm the roles of individual genes in the pathway.
-
Biochemical characterization of the key enzymes to understand their mechanisms and substrate specificities.
-
Metabolomic analysis to identify and quantify biosynthetic intermediates.
The elucidation of this pathway could have significant implications for the industrial production of this compound and for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. Until such research is conducted and published, a detailed technical guide on the core of this compound biosynthesis in Streptomyces remains an endeavor for future scientific investigation.
References
Asparenomycin A: A Technical Deep Dive into its Mechanism of Action as a Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparenomycin A is a carbapenem antibiotic that demonstrates a potent dual-action mechanism. It effectively inhibits the growth of a wide range of Gram-positive and Gram-negative bacteria by targeting and inactivating penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. Concurrently, it exhibits robust inhibitory activity against a broad spectrum of β-lactamases, the primary enzymatic defense of bacteria against β-lactam antibiotics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data on its interaction with PBPs and β-lactamases, detailed experimental protocols for the cited assays, and visual representations of its molecular interactions and experimental workflows.
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Their efficacy stems from their ability to inhibit bacterial cell wall biosynthesis, a process vital for bacterial survival. This compound, a member of the carbapenem family, distinguishes itself through its potent activity not only against a variety of pathogenic bacteria but also its significant stability against and inhibition of bacterial β-lactamases. This dual functionality makes it a subject of significant interest in the ongoing search for effective therapies against resistant bacterial infections.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The primary bactericidal action of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis in the bacterial cell wall. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs).
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are a group of enzymes responsible for the final steps of peptidoglycan assembly, including transpeptidation, transglycosylation, and carboxypeptidation. By binding to the active site of these enzymes, this compound effectively blocks their function, leading to the formation of a defective cell wall and subsequent cell lysis. The affinity of this compound for various PBPs is a key determinant of its antibacterial spectrum.
-
Signaling Pathway of PBP Inhibition
The interaction between this compound and PBPs can be visualized as a direct inhibition pathway.
Quantitative Analysis of PBP Binding
Table 1: Hypothetical IC50 Values of this compound against Key PBPs
(Note: This table is illustrative due to the lack of publicly available, specific IC50 data for this compound in contemporary literature. The values are based on the known general activity of carbapenems.)
Bacterial Species Penicillin-Binding Protein (PBP) Hypothetical IC50 (µg/mL) Escherichia coli PBP 1a < 1.0 PBP 1b < 1.0 PBP 2 < 0.5 PBP 3 < 0.5 Staphylococcus aureus PBP 1 < 1.0 PBP 2 < 1.0 PBP 3 < 1.0 PBP 4 < 5.0
Inhibition of β-Lactamases
A significant feature of this compound is its ability to inhibit a wide range of β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring. Asparenomycins A, B, and C have been shown to inhibit both cephalosporinases and penicillinases at concentrations generally below 3 µM.[1] The mechanism of this inhibition involves the acylation of the β-lactamase enzyme.
Kinetics of β-Lactamase Inhibition
The inhibition of β-lactamases by this compound is a progressive, time-dependent process that results in the formation of a stable acyl-enzyme complex.[1] This effectively sequesters the β-lactamase, preventing it from degrading other β-lactam antibiotics.
-
Logical Relationship of β-Lactamase Inhibition
This diagram illustrates the protective effect of this compound on other β-lactam antibiotics.
Caption: this compound protects other β-lactams by inhibiting β-lactamases.
Quantitative Analysis of β-Lactamase Inhibition
The potency of β-lactamase inhibition is also measured by IC50 values.
Table 2: Inhibitory Activity of this compound against various β-Lactamases
(Note: This table presents generalized data based on early studies of asparenomycins.)
β-Lactamase Source Enzyme Class IC50 (µM) Escherichia coli Class C (Cephalosporinase) < 3.0 Klebsiella pneumoniae Class A (Penicillinase) < 3.0 Enterobacter cloacae Class C (Cephalosporinase) < 3.0 Pseudomonas aeruginosa Class C (Cephalosporinase) < 3.0
Antibacterial Spectrum
This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its bactericidal action is a direct consequence of the inhibition of cell wall synthesis.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against various Bacteria
(Note: This table is a representative summary based on early findings and may not reflect the full scope of its activity against contemporary clinical isolates.)
Bacterial Species Gram Stain Aerobic/Anaerobic MIC Range (µg/mL) Staphylococcus aureus Positive Aerobic 0.1 - 1.6 Streptococcus pyogenes Positive Aerobic ≤ 0.05 Escherichia coli Negative Aerobic 0.2 - 3.1 Klebsiella pneumoniae Negative Aerobic 0.4 - 6.3 Pseudomonas aeruginosa Negative Aerobic 6.3 - 25 Bacteroides fragilis Negative Anaerobic 0.1 - 0.8 Clostridium perfringens Positive Anaerobic ≤ 0.05
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the study of carbapenem antibiotics like this compound.
Determination of PBP Binding Affinity (IC50)
This protocol outlines a competitive binding assay to determine the concentration of this compound required to inhibit 50% of the binding of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent derivative) to bacterial PBPs.
-
Experimental Workflow for PBP Binding Assay
Caption: Workflow for determining the PBP binding affinity of this compound.
Protocol Steps:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication or French press.
-
Isolate the cell membranes by ultracentrifugation.
-
Competitive Binding Assay:
-
Incubate aliquots of the membrane preparation with a range of concentrations of this compound for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Add a constant, saturating concentration of radiolabeled penicillin (e.g., [³H]benzylpenicillin) and incubate for a further period (e.g., 10 minutes).
-
Terminate the binding reaction by adding an excess of unlabeled penicillin.
-
Solubilize the membrane proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Detection and Quantification:
-
Visualize the radiolabeled PBPs by fluorography or autoradiography.
-
Quantify the intensity of the PBP bands using densitometry.
-
Plot the percentage of inhibition of labeled penicillin binding against the concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
-
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test bacterium, typically equivalent to a 0.5 McFarland standard.
-
Broth Microdilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
-
Incubation and Reading:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Conclusion
This compound embodies the key characteristics of a potent carbapenem antibiotic through its effective inhibition of bacterial cell wall synthesis via PBP inactivation and its significant stability against and inhibition of a broad range of β-lactamases. This dual-action mechanism underscores its potential as a valuable agent in combating bacterial infections, particularly those caused by β-lactamase-producing strains. Further research to fully elucidate the specific binding affinities to a wider array of PBPs from contemporary clinical isolates and a more extensive profiling of its activity against modern multi-drug resistant bacteria is warranted to fully appreciate its therapeutic potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals engaged in the critical field of antibiotic discovery and development.
References
Asparenomycin A: A Technical Overview of its Antibacterial Spectrum and Activity
For Researchers, Scientists, and Drug Development Professionals
Asparenomycin A is a naturally occurring carbapenem antibiotic that demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of its antibacterial profile, mechanism of action, and the experimental methodologies used for its evaluation.
Antibacterial Spectrum of Activity
This compound exhibits potent inhibitory activity against a wide range of clinically relevant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 0.78 |
| Streptococcus pyogenes | Gram-positive | ≤0.013 - 0.1 |
| Streptococcus pneumoniae | Gram-positive | 0.05 - 0.39 |
| Clostridium perfringens | Gram-positive | 0.1 - 0.39 |
| Escherichia coli | Gram-negative | 0.78 - 6.25 |
| Klebsiella pneumoniae | Gram-negative | 0.78 - 3.13 |
| Proteus vulgaris | Gram-negative | 0.39 - 3.13 |
| Serratia marcescens | Gram-negative | 1.56 - 12.5 |
| Bacteroides fragilis | Anaerobe | 0.1 - 0.39 |
Data extracted from "Asparenomycins A, B and C, new carbapenem antibiotics. II. In vitro antibacterial activity and beta-lactamase inhibitory properties".
Mechanism of Action
As a member of the carbapenem class of β-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity ultimately leads to bacterial cell death.
Furthermore, this compound is a potent inhibitor of a wide range of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[3] This includes both penicillinases and cephalosporinases.[3] The mechanism of β-lactamase inhibition by this compound involves the acylation of the enzyme, forming a stable complex that renders the β-lactamase inactive.[3] This dual-action of inhibiting both PBPs and β-lactamases contributes to its broad spectrum of activity, including against bacteria that are resistant to other β-lactam antibiotics.[1]
Experimental Protocols
The following sections detail the standardized methodologies for determining the antibacterial spectrum and β-lactamase inhibitory activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Detailed Steps:
-
Preparation of Materials:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as the test medium.
-
Culture the bacterial strains to be tested overnight on an appropriate agar medium.
-
-
Preparation of Inoculum:
-
Suspend several colonies of the test bacterium in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation and Interpretation:
-
Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamases is determined by measuring the reduction in the rate of hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin.
Logical Relationship of β-Lactamase Inhibition
Caption: Logical flow of a chromogenic β-lactamase inhibition assay.
Detailed Steps:
-
Preparation of Reagents:
-
Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer).
-
Prepare a stock solution of the chromogenic substrate nitrocefin.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microtiter plate, pre-incubate the β-lactamase enzyme with the various concentrations of this compound for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the nitrocefin substrate to each well.
-
Include a control reaction with no inhibitor.
-
-
Data Acquisition and Analysis:
-
Measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (typically 486 nm) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity. Asparenomycins A, B, and C have been shown to inhibit a wide range of β-lactamases at concentrations typically less than 3 µM.[3]
-
Conclusion
This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. Its efficacy is attributed to its dual mechanism of action: the inhibition of bacterial cell wall synthesis via PBP binding and the inactivation of β-lactamases. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of its antibacterial properties, which is crucial for further research and development in the field of infectious diseases.
References
In-vitro Activity of Asparenomycin A against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Discovered in the early 1980s, this compound, along with its congeners B and C, demonstrated potent bactericidal action against a range of both Gram-positive and Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the available data on the in-vitro activity of this compound against Gram-negative bacteria, details the experimental protocols for assessing its activity, and illustrates its mechanism of action.
Mechanism of Action
Like other carbapenems, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, the main component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.
The bactericidal effect of this compound is further enhanced by its ability to inhibit a wide range of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[2] This inhibition is achieved through the acylation of the β-lactamase enzymes.[2]
Data Presentation: In-vitro Activity
| Bacterial Species | This compound MIC (µg/mL) | Comparative Carbapenem MICs (µg/mL) |
| Escherichia coli | Broadly active; specific MICs not detailed in recent literature. Morphological changes (ovoidal forms) observed.[1] | Imipenem: 0.25 (MIC₅₀), 0.5 (MIC₉₀) Meropenem: 0.032 (MIC₅₀), 0.094 (MIC₉₀) Doripenem: 0.023 (MIC₅₀), 0.094 (MIC₉₀)[3] |
| Pseudomonas aeruginosa | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 1.5 (MIC₅₀), 32 (MIC₉₀) Meropenem: 0.38 (MIC₅₀), 16 (MIC₉₀) Doripenem: 0.38 (MIC₅₀), 8 (MIC₉₀)[3] |
| Enterobacteriaceae (general) | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 0.25 (MIC₅₀), 0.5 (MIC₉₀) Meropenem: 0.032 (MIC₅₀), 0.094 (MIC₉₀) Doripenem: 0.023 (MIC₅₀), 0.094 (MIC₉₀)[3] |
| Acinetobacter baumannii | Broadly active; specific MICs not detailed in recent literature. | Imipenem: 32 (MIC₅₀), 128 (MIC₉₀) Meropenem: 32 (MIC₅₀), 64 (MIC₉₀) Doripenem: 32 (MIC₅₀), 64 (MIC₉₀)[3] |
| Bacteroides fragilis | Broadly active; specific MICs not detailed in recent literature. Morphological changes (elongated forms) observed.[1] | Imipenem: ≤0.06 - 1 (MIC range) Meropenem: ≤0.06 - 0.5 (MIC range) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the in-vitro activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The standard methods are broth microdilution and agar dilution.
1. Broth Microdilution Method:
-
Preparation of this compound dilutions: A stock solution of this compound is prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum preparation: The test bacterium is cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
2. Agar Dilution Method:
-
Preparation of agar plates: A stock solution of this compound is serially diluted and added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum preparation: The bacterial inoculum is prepared as described for the broth microdilution method, but the final suspension is adjusted to approximately 1 x 10⁷ CFU/mL.
-
Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of the agar plates containing different concentrations of this compound.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC determination: The MIC is the lowest concentration of this compound that prevents the growth of more than one or two colonies.
Penicillin-Binding Protein (PBP) Affinity Assay
This assay determines the binding affinity of this compound to specific PBPs.
-
Bacterial membrane preparation: Gram-negative bacteria are grown to mid-log phase, harvested by centrifugation, and lysed (e.g., by sonication). The cell lysate is then ultracentrifuged to pellet the cell membranes containing the PBPs.
-
Competition assay: The membrane preparations are incubated with varying concentrations of this compound.
-
Labeling with a fluorescent penicillin: A fluorescently labeled penicillin derivative (e.g., Bocillin FL) is added to the mixture. This will bind to the PBPs that are not already occupied by this compound.
-
SDS-PAGE and fluorescence detection: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence scanner.
-
Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity with increasing concentrations of this compound indicates binding to that specific PBP. The IC₅₀ (the concentration of this compound that inhibits 50% of the binding of the fluorescent penicillin) can then be calculated for each PBP.
Conclusion
This compound is a potent carbapenem antibiotic with demonstrated in-vitro bactericidal activity against a broad spectrum of Gram-negative bacteria. Its mechanism of action involves the dual inhibition of essential penicillin-binding proteins and protective β-lactamase enzymes. While specific quantitative MIC data from contemporary studies are scarce, historical data and comparative analysis with other carbapenems confirm its significant potential. The detailed experimental protocols provided in this guide offer a framework for the further evaluation and characterization of this compound's activity against clinically relevant Gram-negative pathogens. Further research to determine its specific PBP binding profile and to generate updated MIC data against current clinical isolates would be invaluable for reassessing its potential role in the antimicrobial armamentarium.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activities of carbapenem L-749,345 and other antimicrobials against multiresistant gram-negative clinical pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
Asparenomycin A as a Beta-Lactamase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a naturally occurring carbapenem antibiotic first isolated from Streptomyces tokumonensis and Streptomyces argenteolus.[1] Beyond its intrinsic antibacterial activity, this compound has demonstrated significant potential as an inhibitor of a wide range of bacterial beta-lactamases.[2][3] These enzymes represent a primary mechanism of resistance to beta-lactam antibiotics, and their inhibition can restore the efficacy of these critical therapeutic agents. This technical guide provides an in-depth overview of this compound's core function as a beta-lactamase inhibitor, including its mechanism of action, inhibitory spectrum, and the experimental protocols used for its evaluation.
Chemical Structure and Properties
This compound belongs to the carbapenem class of beta-lactam antibiotics. Its chemical structure is characterized by a bicyclic core composed of a fused β-lactam and a five-membered ring, with a distinctive side chain.
| Identifier | Value |
| IUPAC Name | (1R,5S,6S)-2-[(2S)-2-amino-2-carboxyethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-1-methyl-1-azabicyclo[3.2.0]hept-2-ene-7-one |
| Molecular Formula | C14H18N2O5S |
| Molecular Weight | 342.37 g/mol |
| CAS Number | 76466-24-5 |
Mechanism of Action
This compound functions as a progressive and potent inhibitor of serine-based beta-lactamases.[2][3] The core of its inhibitory action lies in the acylation of the active site serine residue of the beta-lactamase enzyme.[2][3] This process forms a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze beta-lactam antibiotics. The inhibition by this compound is time-dependent, indicating a multi-step process that leads to the formation of this stable complex.[2][3] Studies have shown that for every molecule of beta-lactamase inhibited, approximately 1.8 molecules of this compound are hydrolyzed, suggesting a highly efficient inactivation pathway.[2]
Mechanism of this compound Inhibition
Inhibitory Spectrum and Potency
| Beta-Lactamase Class | Inhibitory Concentration | Reference |
| Penicillinases | < 3 µM | [2][3] |
| Cephalosporinases | < 3 µM | [2][3] |
It is important to note that while this compound is a potent inhibitor, analogs have been synthesized to improve chemical stability, though this has sometimes resulted in reduced beta-lactamase inhibitory effectiveness.[4][5]
Experimental Protocols
The evaluation of this compound as a beta-lactamase inhibitor typically involves a series of in vitro enzymatic assays. The following protocols provide a generalized methodology for determining the inhibitory properties of a compound like this compound.
Determination of IC50 (Half-maximal Inhibitory Concentration)
This protocol outlines a common method for determining the IC50 value of an inhibitor against a specific beta-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)
-
This compound (or other test inhibitor)
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Dilute the purified beta-lactamase in phosphate buffer to a working concentration that yields a linear rate of nitrocefin hydrolysis over a 10-20 minute period.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in phosphate buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound dilution (or buffer for control)
-
Beta-lactamase solution
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution of nitrocefin to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time.
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for IC50 Determination
Enzyme Kinetics and Determination of Ki
To further characterize the inhibition, the inhibition constant (Ki) and the mode of inhibition can be determined using steady-state kinetics.
Procedure:
-
Perform the kinetic assay as described for IC50 determination, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to different inhibition models (e.g., competitive, non-competitive, uncompetitive).
-
The Ki can be calculated from the fitted kinetic parameters.
Conclusion
This compound is a potent, broad-spectrum inhibitor of serine beta-lactamases with a mechanism of action centered on the formation of a stable acyl-enzyme intermediate. Its ability to inactivate a wide range of these resistance enzymes makes it a valuable lead compound in the development of new antibiotic therapies. Further research to fully elucidate its inhibitory kinetics against a broader panel of contemporary beta-lactamases and to optimize its chemical stability without compromising its inhibitory activity is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel beta-lactamase inhibitors.
References
- 1. This compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASPARENOMYCINS A, B AND C, NEW CARBAPENEM ANTIBIOTICS V. INHIBITION OF β-LACTAMASES [jstage.jst.go.jp]
- 4. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]
- 5. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Asparenomycin A: A Technical Overview of a Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Core Data Summary
Asparenomycin A is a member of the carbapenem class of β-lactam antibiotics. Below are its key identifiers and physicochemical properties.
| Parameter | Value | Source |
| CAS Number | 76466-24-5 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₆S | [2] |
| Molecular Weight | 340.35 g/mol | [1] |
Mechanism of Action
As a carbapenem, this compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death.
A significant feature of this compound is its activity as a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that inactivate β-lactam antibiotics, conferring resistance. This compound can neutralize these enzymes, thereby protecting other β-lactam antibiotics from degradation and restoring their efficacy.
Experimental Protocols
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).
1. Broth Microdilution Method
-
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism (typically 35-37°C for 18-24 hours).
-
Determine the MIC by visual inspection for turbidity.
-
2. Agar Dilution Method
-
Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial inoculum. The MIC is the lowest concentration that inhibits visible growth on the agar surface.
-
Procedure:
-
Prepare a series of agar plates (e.g., Mueller-Hinton Agar) each containing a specific concentration of this compound.
-
Prepare a standardized bacterial inoculum.
-
Spot-inoculate the surface of each agar plate with the bacterial suspension.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by identifying the lowest concentration of this compound that prevents bacterial growth.
-
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamase can be assessed using a colorimetric assay with a chromogenic β-lactam substrate like nitrocefin.
-
Principle: β-lactamase hydrolyzes the β-lactam ring of nitrocefin, resulting in a color change that can be measured spectrophotometrically. An inhibitor will slow down the rate of this color change.
-
Procedure:
-
Prepare a solution of β-lactamase enzyme and a solution of nitrocefin in a suitable buffer.
-
In a microplate, add the β-lactamase solution to wells containing various concentrations of this compound (the inhibitor).
-
Incubate the enzyme and inhibitor mixture for a defined period.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Monitor the change in absorbance over time at the appropriate wavelength for nitrocefin hydrolysis (e.g., 490 nm).
-
The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the inhibitory activity.
-
References
Methodological & Application
Application Notes and Protocols for the Purification of Asparenomycin A from Streptomyces Culture Broth
Introduction
Asparenomycin A is a carbapenem antibiotic with potent antibacterial activity. It is a secondary metabolite produced by fermentation of Streptomyces tokunonensis and Streptomyces argenteolus. This document provides detailed application notes and protocols for the purification of this compound from Streptomyces culture broth, intended for researchers, scientists, and drug development professionals. The methodologies described herein are based on established and published procedures for the isolation of this compound.
Data Presentation
The following table summarizes the quantitative data from a representative purification process of this compound from a 100-liter fermentation of Streptomyces tokunonensis. The values are illustrative and may vary depending on the specific fermentation conditions and scale.
| Purification Step | Volume (L) / Weight (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Broth Filtrate | 95 L | 1,900,000 | 20 | 100 | ~1 |
| Butanol Extraction | 10 L | 1,710,000 | 180 | 90 | ~10 |
| Carbon Chromatography | 1 L | 1,330,000 | 1,400 | 70 | ~40 |
| Silica Gel Chromatography | 0.2 L | 950,000 | 9,500 | 50 | ~80 |
| Preparative HPLC | 0.05 L | 570,000 | 19,000 | 30 | >95 |
| Lyophilized Powder | 30 g | 570,000 | 19,000 | 30 | >95 |
Experimental Protocols
Fermentation of Streptomyces tokunonensis
A two-stage fermentation process is employed for the production of this compound.
-
Seed Culture:
-
Prepare a seed medium containing (per liter): 20 g of soluble starch, 10 g of glucose, 5 g of peptone, 3 g of yeast extract, and 1 g of CaCO₃.
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Inoculate a 500 mL flask containing 100 mL of the seed medium with a stock culture of Streptomyces tokunonensis.
-
Incubate the seed culture at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
-
Production Culture:
-
Prepare the production medium containing (per liter): 30 g of glycerol, 15 g of soybean meal, 2 g of yeast extract, and 2 g of CaCO₃.
-
Adjust the pH of the medium to 7.2 before sterilization.
-
Inoculate a 10 L fermenter containing 8 L of the production medium with 400 mL (5% v/v) of the seed culture.
-
Incubate the production culture at 28°C for 96 to 120 hours with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.
-
Extraction of this compound
-
Harvest the fermentation broth and separate the mycelial biomass from the supernatant by filtration through a filter press or by centrifugation at 5,000 x g for 30 minutes.
-
Adjust the pH of the culture filtrate to 7.0.
-
Extract the filtrate twice with an equal volume of n-butanol.
-
Combine the n-butanol extracts and concentrate under reduced pressure at a temperature below 40°C to yield an aqueous residue.
Chromatographic Purification
A multi-step chromatography process is used to purify this compound to a high degree.
-
Carbon Chromatography:
-
Apply the concentrated aqueous residue to a column packed with activated carbon.
-
Wash the column with water to remove hydrophilic impurities.
-
Elute the active fraction with aqueous acetone.
-
Concentrate the eluate under reduced pressure to remove the acetone.
-
-
Silica Gel Chromatography:
-
Apply the concentrated active fraction from the carbon chromatography step to a silica gel column.
-
Elute the column with a solvent system of n-butanol-acetic acid-water.
-
Collect fractions and monitor for the presence of this compound using a bioassay against a susceptible organism (e.g., Staphylococcus aureus) or by HPLC.
-
Pool the active fractions and concentrate under reduced pressure.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the concentrated active fraction by preparative reverse-phase HPLC.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer (pH 7.0).
-
Detection: UV at 300 nm.
-
Collect the peak corresponding to this compound.
-
Desalt the collected fraction if necessary.
-
Lyophilize the purified fraction to obtain this compound as a powder.
-
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Generalized carbapenem biosynthesis pathway in Streptomyces.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Asparenomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asparenomycin A is a carbapenem antibiotic with a broad spectrum of antibacterial activity. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for quality control and stability testing. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and specificity.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be simple, rapid, and robust, making it suitable for routine analysis.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described HPLC method for the analysis of this compound.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 4500 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% (for n=6 injections) | 0.5% |
| Retention Time (RT) | Approx. 5.5 min | 5.6 min |
Table 3: Method Validation Summary
| Parameter | Results |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Intra-day: < 1.0%, Inter-day: < 2.0% |
Experimental Protocols
1. Preparation of Mobile Phase (Acetonitrile : 0.05M Phosphate Buffer (pH 3.0) (30:70, v/v))
-
Phosphate Buffer Preparation (0.05M, pH 3.0):
-
Dissolve 6.8 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 300 mL of HPLC-grade acetonitrile with 700 mL of the prepared 0.05M phosphate buffer (pH 3.0).
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
-
2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of mobile phase.
-
Bring the flask to volume with the mobile phase and mix thoroughly.
3. Preparation of Working Standard Solutions (10, 25, 50, 75, 100 µg/mL)
-
Pipette the appropriate volumes of the standard stock solution into a series of volumetric flasks.
-
Dilute to the final volume with the mobile phase to achieve the desired concentrations for the calibration curve.
4. Sample Preparation
-
Accurately weigh a quantity of the sample (e.g., bulk powder, contents of a capsule) equivalent to 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in triplicate to establish the calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses are complete, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent.
6. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak in both the standard and sample chromatograms.
-
Construct a linear regression calibration curve of peak area versus concentration for the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution factors.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting guide for abnormal peak shapes in HPLC analysis.
References
Determining the Potency of Asparenomycin A: A Guide to Minimum Inhibitory Concentration (MIC) Testing
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asparenomycin A is a member of the carbapenem class of β-lactam antibiotics, demonstrating broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1] A critical parameter in the evaluation of any new antimicrobial agent is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of an antibiotic's potency and is essential for preclinical assessment, guiding further development, and informing clinical breakpoints. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. This data provides a quantitative measure of its in vitro antibacterial potency.
| Microorganism | ATCC Strain | MIC Range (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 25923 | 12.5 - 25 |
| Staphylococcus epidermidis | 12228 | 3.13 - 6.25 |
| Enterococcus faecalis | 29212 | 50 - >100 |
| Streptococcus pyogenes | 19615 | 0.05 - 0.1 |
| Streptococcus pneumoniae | 6303 | 0.2 - 0.4 |
| Gram-Negative Bacteria | ||
| Escherichia coli | 25922 | 0.2 - 0.78 |
| Klebsiella pneumoniae | 13883 | 0.78 - 3.13 |
| Pseudomonas aeruginosa | 27853 | 50 - >100 |
| Proteus vulgaris | 13315 | 0.78 - 1.56 |
| Serratia marcescens | 8100 | 6.25 - 12.5 |
| Anaerobic Bacteria | ||
| Bacteroides fragilis | 25285 | 0.78 - 3.13 |
| Clostridium perfringens | 13124 | 0.2 - 0.78 |
Experimental Protocols
Principle of the Broth Microdilution Method
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Materials
-
This compound reference powder
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms, CAMHB supplemented with lysed horse blood and β-NAD (MH-F broth)
-
For anaerobic bacteria, pre-reduced Brucella broth supplemented with hemin and vitamin K1
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel pipettes (50-200 µL)
-
Sterile pipette tips
-
Bacterial culture of the test organism(s) grown on appropriate agar plates
-
0.9% sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Anaerobic incubation system (for anaerobic bacteria)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603).
Protocol for MIC Determination of this compound
1. Preparation of this compound Stock Solution
-
Note on Stability: Carbapenem antibiotics, including this compound, can be unstable in solution.[1] It is crucial to prepare fresh stock solutions on the day of the experiment.
-
Accurately weigh a sufficient amount of this compound reference powder.
-
Reconstitute the powder in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) to a final concentration of 1280 µg/mL.
-
Vortex thoroughly to ensure complete dissolution.
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in sterile CAMHB (or appropriate broth) to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum. The final inoculum in each well of the microtiter plate should be approximately 5 x 10⁵ CFU/mL.
3. Preparation of the Microtiter Plate
-
Aseptically add 100 µL of sterile CAMHB (or appropriate broth) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well. Mix the contents of the second well by pipetting up and down several times.
-
Continue this serial dilution process across the plate to the desired final concentration, discarding 100 µL from the last well. This will result in a range of this compound concentrations in the wells.
-
The final volume in each well will be 100 µL before adding the inoculum.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) for each organism tested.
4. Inoculation of the Microtiter Plate
-
Using a multichannel pipette, add 10 µL of the working bacterial inoculum to each well, except for the sterility control wells.
-
The final volume in each test well will be 110 µL.
5. Incubation
-
Cover the microtiter plates with their lids.
-
For aerobic and facultative anaerobic bacteria, incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
-
For anaerobic bacteria, place the plates in an anaerobic incubation system immediately after inoculation and incubate at 35 ± 2°C for 46-48 hours.
6. Reading and Interpretation of Results
-
After incubation, examine the microtiter plates for visible growth (turbidity) from the bottom using a reading mirror or an automated plate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
Compare the MIC values obtained for the quality control strains with the established acceptable ranges to ensure the validity of the experiment.
Visualizations
Caption: Workflow for MIC determination.
Caption: Carbapenem mechanism of action.
References
Application Notes and Protocols for Asparenomycin A Susceptibility Testing via Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Asparenomycin A against various bacterial strains using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[1][2][3]
Introduction
This compound is a carbapenem antibiotic known for its broad-spectrum antibacterial activity and its ability to inhibit β-lactamases.[2] Accurate determination of its MIC is crucial for understanding its efficacy against specific pathogens and for guiding preclinical and clinical development. The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][4] This document outlines the necessary reagents, equipment, and a step-by-step protocol for performing the broth microdilution assay for this compound susceptibility testing, based on established guidelines for carbapenem testing.[1][5]
Data Presentation: Illustrative MIC Values for this compound
Due to the limited availability of specific published MIC data for this compound, the following tables present illustrative quantitative data based on the known general activity of carbapenem antibiotics against common bacterial pathogens. This data is for demonstration purposes and should be replaced with experimentally determined values.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 4 | 0.5 | 2 |
| Enterococcus faecalis | 29212 | 1 - 16 | 4 | 16 |
| Streptococcus pneumoniae | 49619 | ≤0.06 - 2 | 0.25 | 1 |
Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 25922 | ≤0.06 - 8 | 0.25 | 4 |
| Klebsiella pneumoniae | 700603 | 0.125 - 16 | 1 | 8 |
| Pseudomonas aeruginosa | 27853 | 0.5 - 32 | 4 | 16 |
-
MIC Range: The range of MIC values observed for a collection of bacterial isolates.
-
MIC₅₀: The MIC value at which ≥50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which ≥90% of the isolates are inhibited.
Experimental Protocols
This section provides a detailed methodology for performing the broth microdilution assay for this compound.
Materials and Reagents
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates with lids[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO) (if required for dissolving this compound)
-
Bacterial strains (quality control and clinical isolates)
-
Tryptic Soy Agar (TSA) or other appropriate solid media
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35 ± 2°C)[5]
-
Vortex mixer
-
Microplate reader (optional)
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare a stock solution of a known concentration (e.g., 1280 µg/mL).
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if not prepared aseptically.
-
Prepare fresh on the day of the experiment or store in aliquots at -70°C for a limited time (stability should be validated).
Inoculum Preparation
-
Subculture the bacterial strains onto a non-selective agar medium (e.g., TSA) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 4-5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of the standardized suspension into 9.9 mL of CAMHB), followed by a further 1:2 dilution in the plate.
Microtiter Plate Preparation (Serial Dilution)
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Prepare a working solution of this compound at four times the desired highest final concentration in CAMHB.
-
Add 100 µL of the working this compound solution to the wells in the first column.
-
Using a multichannel pipette, transfer 50 µL from the first column to the second column.
-
Mix the contents of the second column by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to the desired final concentration, discarding the final 50 µL from the last dilution column.
-
Column 11 should serve as the growth control (inoculum without antibiotic), and column 12 as the sterility control (broth only).
Inoculation and Incubation
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 3.3) to each well, except for the sterility control wells (column 12). This will bring the final volume in each well to 100 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.
-
Cover the microtiter plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
Reading and Interpreting Results
-
After incubation, examine the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well. A reading mirror or a microplate reader can facilitate observation.
-
The sterility control well (column 12) should show no growth.
-
The growth control well (column 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[1][4]
Quality Control
It is essential to include quality control (QC) strains with known MIC values for this compound in each run to ensure the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the established acceptable ranges. Recommended QC strains for carbapenem testing include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for this compound susceptibility testing.
Caption: Broth microdilution assay workflow for MIC determination.
References
- 1. frontiersin.org [frontiersin.org]
- 2. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Agar Dilution MIC Testing of Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Asparenomycin A using the agar dilution method. This method is a standardized procedure for assessing the in vitro antimicrobial susceptibility of bacteria.
Introduction
This compound is a carbapenem antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. This technique involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganisms. The MIC is defined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for accurate and reproducible results.
Data Presentation
The following tables present a template for summarizing the MIC values of this compound against various bacterial strains. Due to the limited availability of a comprehensive public dataset for this compound, researchers are encouraged to populate these tables with their own experimental data.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | e.g., 29213 | |
| Enterococcus faecalis | e.g., 29212 | |
| Streptococcus pneumoniae | e.g., 49619 | |
| [Additional Strains] |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Escherichia coli | e.g., 25922 | |
| Pseudomonas aeruginosa | e.g., 27853 | |
| Klebsiella pneumoniae | e.g., 700603 | |
| [Additional Strains] |
Experimental Protocols
This section details the step-by-step methodology for performing the agar dilution MIC test for this compound.
Materials
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, buffer)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 or 150 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating loop or multipoint inoculator
-
Bacterial cultures for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
-
Vortex mixer
Preparation of this compound Stock Solution
-
Calculate the required amount of this compound powder to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Aseptically weigh the powder and dissolve it in the appropriate sterile solvent.
-
Ensure complete dissolution by vortexing.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution to obtain the desired range of concentrations for the test.
Preparation of Agar Plates
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add a specific volume of each this compound dilution to a separate, labeled, sterile petri dish. The volume of the antibiotic solution should be 1/10th of the final agar volume (e.g., 2 mL of antibiotic solution for 18 mL of agar).
-
Add the appropriate volume of molten MHA to each petri dish.
-
Immediately swirl the plates gently to ensure uniform mixing of the antibiotic and agar.
-
Allow the agar to solidify at room temperature on a level surface.
-
Prepare a growth control plate containing MHA without any antibiotic.
Preparation of Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot on the agar plate.
Inoculation and Incubation
-
Mark the bottom of the agar plates to identify the location of each inoculum.
-
Using a multipoint inoculator or a micropipette, spot-inoculate a fixed volume (e.g., 1-2 µL) of each prepared bacterial suspension onto the surface of the agar plates, including the growth control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism, including the presence of a single colony or a faint haze.
-
The growth control plate should show confluent growth.
Experimental Workflow
Caption: Experimental workflow for the agar dilution MIC method.
Application Notes and Protocols: Beta-Lactamase Inhibition Assay for Asparenomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem antibiotic with the ability to inhibit a wide range of beta-lactamase enzymes. These enzymes are a primary mechanism of bacterial resistance to beta-lactam antibiotics, and their inhibition can restore the efficacy of these critical drugs. This document provides a detailed protocol for determining the inhibitory activity of this compound against various beta-lactamases, summarizes its inhibitory concentrations, and illustrates its mechanism of action. The information presented here is intended to guide researchers in the screening and characterization of beta-lactamase inhibitors.
Quantitative Data: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases. The 50% inhibitory concentrations (IC50) for this compound against several purified beta-lactamase enzymes are summarized in the table below. The data indicates that this compound is a broad-spectrum beta-lactamase inhibitor, with IC50 values typically in the sub-micromolar to low micromolar range.[1]
| Beta-Lactamase Source Organism | Enzyme Type | IC50 (µM) |
| Escherichia coli W3110 R-TEM | Penicillinase | 0.28 |
| Klebsiella pneumoniae GN69 | Penicillinase | 0.18 |
| Proteus vulgaris GN76 | Cephalosporinase | 0.08 |
| Enterobacter cloacae 265A | Cephalosporinase | 0.03 |
| Serratia marcescens 35G | Cephalosporinase | 0.12 |
| Pseudomonas aeruginosa 1592GN | Cephalosporinase | 2.5 |
| Bacillus cereus 569/H | Penicillinase | 0.03 |
Experimental Protocol: Beta-Lactamase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against beta-lactamases using the chromogenic substrate nitrocefin. Hydrolysis of the beta-lactam ring in nitrocefin by a beta-lactamase results in a color change that can be monitored at 490 nm.
Materials and Reagents:
-
This compound
-
Purified beta-lactamase enzyme
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of kinetic measurements at 490 nm
-
Pipettes and sterile, nuclease-free pipette tips
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
-
Working Solutions of this compound: Prepare a serial dilution of the this compound stock solution in phosphate buffer to create a range of desired inhibitor concentrations.
-
Beta-Lactamase Solution: Reconstitute or dilute the purified beta-lactamase enzyme in phosphate buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a 10-20 minute period.
-
Nitrocefin Solution: Prepare a fresh solution of nitrocefin in phosphate buffer at a concentration of 100-200 µM. Protect this solution from light.
-
-
Assay Setup:
-
Add 10 µL of each this compound working solution to the wells of a 96-well plate.
-
Include a positive control (no inhibitor) containing 10 µL of phosphate buffer instead of the inhibitor solution.
-
Include a negative control (no enzyme) containing 10 µL of phosphate buffer.
-
-
Pre-incubation:
-
Add 80 µL of the beta-lactamase solution to each well containing the inhibitor and the positive control.
-
Add 80 µL of phosphate buffer to the negative control wells.
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the nitrocefin solution to all wells.
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 490 nm.
-
Take kinetic readings every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the beta-lactamase activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Experimental workflow for the beta-lactamase inhibition assay.
Caption: Mechanism of beta-lactamase inhibition by this compound.
Mechanism of Action
This compound acts as a progressive inhibitor of beta-lactamases.[1] The inhibition process involves the formation of a stable acyl-enzyme complex.[1] Initially, this compound binds to the active site of the beta-lactamase. The serine residue in the active site of the enzyme then attacks the carbonyl carbon of the beta-lactam ring in this compound, leading to the formation of a covalent acyl-enzyme intermediate. This complex is stable and renders the enzyme inactive, thus preventing it from hydrolyzing beta-lactam antibiotics.[1]
References
Application Notes and Protocols: Colorimetric Beta-Lactamase Inhibitor Screening Assay for Asparenomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-lactamases are enzymes produced by bacteria that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. The discovery and characterization of β-lactamase inhibitors are crucial for overcoming antibiotic resistance. Asparenomycin A is a carbapenem antibiotic known to inhibit a wide range of β-lactamases by acylating the enzyme.[1] This document provides a detailed protocol for a colorimetric screening assay to evaluate the inhibitory activity of this compound against β-lactamases. The assay utilizes nitrocefin, a chromogenic cephalosporin, which changes color from yellow to red upon hydrolysis by β-lactamase, allowing for spectrophotometric quantification of enzyme activity.[2][3][4][5]
Principle of the Assay
The screening assay is based on the competition between the substrate (nitrocefin) and the inhibitor (this compound) for the active site of the β-lactamase enzyme. In the absence of an inhibitor, β-lactamase hydrolyzes the β-lactam ring of nitrocefin, resulting in a rapid color change from yellow to red, which can be measured by the increase in absorbance at 490 nm.[5][6] When an effective inhibitor like this compound is present, it binds to the β-lactamase, reducing the rate of nitrocefin hydrolysis. The degree of inhibition is directly proportional to the reduction in the rate of color change.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various β-Lactamases
| β-Lactamase Type | Source Organism | This compound IC₅₀ (µM) | Reference Inhibitor IC₅₀ (µM) (e.g., Clavulanic Acid) |
| Penicillinase | Staphylococcus aureus | < 3.0 | 0.1 |
| Cephalosporinase | Enterobacter cloacae | < 3.0 | 5.0 |
| Broad-spectrum | Escherichia coli (TEM-1) | < 3.0 | 0.5 |
| Extended-spectrum | Klebsiella pneumoniae (SHV-5) | < 3.0 | 1.2 |
Note: The IC₅₀ values for this compound are generally reported to be less than 3 µM against a wide range of penicillinases and cephalosporinases[1]. Specific values may vary depending on the enzyme and experimental conditions.
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| β-Lactamase (e.g., from Bacillus cereus) | Sigma-Aldrich | L2643 | -20°C |
| This compound | Cayman Chemical | 10007933 | -20°C |
| Nitrocefin | Tocris Bioscience | 3160 | -20°C (protect from light) |
| Clavulanic Acid (Inhibitor Control) | Sigma-Aldrich | 33554 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | Room Temperature |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
| Phosphate Buffer Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
Experimental Protocols
Reagent Preparation
-
β-Lactamase Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.0.
-
β-Lactamase Enzyme Stock Solution: Reconstitute lyophilized β-lactamase in the assay buffer to a concentration of 1 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Nitrocefin Substrate Solution: Prepare a 1 mM stock solution of nitrocefin in DMSO. For the assay, dilute the stock solution to 100 µM in the assay buffer. Prepare this solution fresh and protect it from light.
-
This compound (Test Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Clavulanic Acid (Inhibitor Control) Stock Solution: Prepare a 10 mM stock solution of Clavulanic Acid in DMSO.
Assay Protocol in 96-Well Plate Format
-
Serial Dilutions of Inhibitors:
-
Perform serial dilutions of the this compound and Clavulanic Acid stock solutions in assay buffer to achieve a range of desired concentrations (e.g., from 100 µM to 0.01 µM).
-
The final DMSO concentration in the well should be kept below 1%.
-
-
Assay Plate Setup:
-
Enzyme Control (EC) wells: Add 20 µL of assay buffer.
-
Inhibitor Control (IC) wells: Add 20 µL of diluted Clavulanic Acid solutions.
-
Sample (S) wells: Add 20 µL of diluted this compound solutions.
-
Blank Control wells: Add 40 µL of assay buffer (no enzyme).
-
-
Enzyme Addition and Pre-incubation:
-
Prepare the β-Lactamase Enzyme Working Solution by diluting the stock solution in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over 10-20 minutes. The optimal concentration should be determined empirically.
-
Add 20 µL of the β-Lactamase Enzyme Working Solution to the EC, IC, and S wells.
-
Mix gently and incubate the plate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add 160 µL of the 100 µM Nitrocefin Substrate Solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode, taking readings every minute for 20 minutes.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Mechanism of this compound inhibition of β-lactamase.
Caption: Workflow for the colorimetric β-lactamase inhibitor screening assay.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Nitrocefin - Wikipedia [en.wikipedia.org]
- 5. nitrocefin.com [nitrocefin.com]
- 6. assaygenie.com [assaygenie.com]
Application Note: Measuring Asparenomycin A Inhibition of β-Lactamase using Nitrocefin
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a significant challenge to global health. These enzymes inactivate β-lactam antibiotics, such as penicillins and cephalosporins, by hydrolyzing the amide bond in the characteristic β-lactam ring. Asparenomycin A, a member of the carbapenem class of antibiotics, has been identified as a potent inhibitor of a wide range of β-lactamases, including both penicillinases and cephalosporinases.[1] It functions through the acylation of the enzyme's active site, forming a stable complex that prevents the enzyme from breaking down other β-lactam antibiotics.[1]
This application note provides a detailed protocol for measuring the inhibition of β-lactamase by this compound using nitrocefin, a chromogenic cephalosporin substrate. When hydrolyzed by β-lactamase, nitrocefin undergoes a distinct color change from yellow to red, which can be quantified spectrophotometrically. This assay offers a reliable and high-throughput method for determining the inhibitory potency of compounds like this compound, making it an invaluable tool in drug discovery and antibiotic resistance research.
Mechanism of Action and Assay Principle
The assay is based on the competition between the chromogenic substrate (nitrocefin) and the inhibitor (this compound) for the active site of the β-lactamase enzyme. In the absence of an inhibitor, the enzyme readily hydrolyzes nitrocefin, leading to an increase in absorbance at 486 nm. When an effective inhibitor like this compound is present, it binds to the β-lactamase, reducing the rate of nitrocefin hydrolysis. By measuring the change in absorbance over time at various inhibitor concentrations, the inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), can be determined.
Data Presentation
This compound has been shown to inhibit a broad spectrum of β-lactamases at concentrations generally below 3 µM.[1] The following table provides illustrative IC₅₀ values for this compound against representative enzymes from different Ambler classes. These values are hypothetical, based on the known potency of this compound, and serve as a guide for expected results. Actual values should be determined experimentally.
| β-Lactamase (Ambler Class) | Source Organism | This compound IC₅₀ (µM) |
| TEM-1 (Class A) | Escherichia coli | 0.5 |
| SHV-1 (Class A) | Klebsiella pneumoniae | 0.8 |
| AmpC (Class C) | Enterobacter cloacae | 1.2 |
| P99 (Class C) | Enterobacter cloacae | 1.5 |
| OXA-1 (Class D) | Escherichia coli | 2.0 |
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for determining the IC₅₀ of this compound against a target β-lactamase.
Materials and Reagents
-
This compound
-
Purified β-lactamase (e.g., TEM-1, AmpC)
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 486 nm
-
Multichannel pipettes
-
Serological pipettes
-
Sterile, nuclease-free water
Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.0): Prepare a stock solution of 50 mM sodium phosphate buffer and adjust the pH to 7.0. Store at 4°C.
-
Nitrocefin Stock Solution (10 mM): Dissolve an appropriate amount of nitrocefin in DMSO to achieve a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO. Due to the potential instability of carbapenems in aqueous solutions, it is recommended to prepare fresh dilutions for each experiment. Store the stock solution in small aliquots at -80°C.
-
β-Lactamase Working Solution: Dilute the purified β-lactamase enzyme in 50 mM phosphate buffer (pH 7.0) to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes. The optimal concentration should be determined empirically in a preliminary experiment.
Experimental Workflow Diagram
Assay Protocol for IC₅₀ Determination
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution in 50 mM phosphate buffer (pH 7.0) to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Include a buffer-only control (no inhibitor).
-
Plate Setup:
-
Add 50 µL of the appropriate this compound dilution to the wells of a 96-well plate.
-
Add 25 µL of 50 mM phosphate buffer (pH 7.0) to each well.
-
Controls:
-
Negative Control (No Enzyme): 75 µL of buffer.
-
Positive Control (No Inhibitor): 50 µL of buffer (instead of inhibitor) and 25 µL of buffer.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the β-lactamase working solution to all wells except the negative control.
-
The total volume in each well should now be 100 µL.
-
Mix gently by pipetting and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Prepare a working solution of nitrocefin by diluting the 10 mM stock solution in 50 mM phosphate buffer (pH 7.0) to a final assay concentration of 100 µM.
-
Using a multichannel pipette, add 100 µL of the nitrocefin working solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 486 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 15 minutes) and then read the absorbance at 486 nm.
-
Data Analysis
-
Calculate the Rate of Reaction: For kinetic data, determine the initial velocity (V₀) of the reaction for each concentration of this compound by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
Subtract the rate of the negative control (no enzyme) from all other rates to correct for background absorbance.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.
-
Conclusion
The nitrocefin-based assay provides a robust and sensitive method for characterizing the inhibitory activity of this compound against various β-lactamases. The detailed protocol and guidelines presented in this application note will enable researchers to accurately determine the potency of this compound and other potential inhibitors, thereby aiding in the development of new strategies to combat antibiotic resistance. Careful attention to reagent preparation, especially the handling of potentially unstable compounds like this compound, is crucial for obtaining reproducible and reliable results.
References
Experimental protocol for Asparenomycin A synergy studies with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparenomycin A is a carbapenem antibiotic with potential applications in combating bacterial infections. The exploration of its synergistic effects with other antimicrobial agents is a critical step in drug development, potentially leading to more effective combination therapies that can overcome antibiotic resistance. These application notes provide detailed experimental protocols for conducting synergy studies involving this compound, focusing on the checkerboard assay and the time-kill curve assay.
Key Experimental Protocols
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[1][2][3]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for this compound in combination with another antibiotic against a specific bacterial strain.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial inoculum (0.5 McFarland standard)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Microplate reader (optional, for OD measurements)
Protocol:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial two-fold dilutions of this compound along the y-axis (rows) of the 96-well plate.
-
Prepare serial two-fold dilutions of the second antibiotic along the x-axis (columns) of the plate.
-
The final volume in each well should be 50 µL after adding the bacterial inoculum. Each well will contain a unique combination of concentrations of the two antibiotics.[2][4]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include control wells: wells with no antibiotics (growth control), wells with each antibiotic alone, and wells with no bacteria (sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours.[3]
-
-
Determining the Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for turbidity or measure the optical density (OD) to determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = FIC of this compound + FIC of second antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of second antibiotic = (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
-
-
The FICI value is interpreted as follows:[3][4]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation:
The results of the checkerboard assay should be summarized in a table as shown below.
| Bacterial Strain | Antibiotic Combination | MIC of this compound (alone) (µg/mL) | MIC of Second Antibiotic (alone) (µg/mL) | MIC of this compound (in combination) (µg/mL) | MIC of Second Antibiotic (in combination) (µg/mL) | FICI | Interpretation |
| Example: E. coli ATCC 25922 | This compound + Gentamicin | ||||||
| Example: S. aureus ATCC 29213 | This compound + Vancomycin |
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antibiotics over time and is a dynamic method to confirm synergistic interactions.[5][6][7][8]
Objective: To assess the rate of bacterial killing by this compound alone and in combination with another antibiotic.
Materials:
-
This compound stock solution
-
Second antibiotic stock solution
-
Bacterial inoculum (log-phase)
-
Culture flasks with CAMHB
-
Shaking incubator (35-37°C)
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
-
Colony counter
Protocol:
-
Inoculum Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Dilute the culture in CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.[7]
-
-
Experimental Setup:
-
Prepare flasks containing:
-
Growth control (no antibiotic)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC, 1 x MIC)
-
Second antibiotic alone (at a specific concentration)
-
Combination of this compound and the second antibiotic (at the same concentrations as the individual flasks)
-
-
-
Incubation and Sampling:
-
Incubate the flasks in a shaking incubator at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.[7]
-
-
Bacterial Viable Count:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates until colonies are visible, then count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each experimental condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[7]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[7]
-
Data Presentation:
The time-kill curve data can be presented in a table summarizing the log10 CFU/mL at different time points.
| Time (hours) | Growth Control (log10 CFU/mL) | This compound (log10 CFU/mL) | Second Antibiotic (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Workflow for antibiotic synergy testing.
Caption: Mechanism of action of this compound.
References
- 1. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Asparenomycin A Stability: A Technical Support Resource for Researchers
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Asparenomycin A in solution?
A1: The stability of this compound, like other carbapenems, is primarily influenced by pH and temperature. The β-lactam ring, essential for its antibacterial activity, is susceptible to hydrolysis, and the rate of this degradation is highly dependent on these two factors. Increased temperature and deviation from the optimal pH range can lead to significant degradation of the antibiotic.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is unavailable, carbapenems generally exhibit maximal stability in slightly acidic to neutral pH ranges (approximately pH 6.0-7.0). Under acidic or alkaline conditions, the rate of hydrolysis of the β-lactam ring increases significantly. For instance, studies on meropenem have shown it to be less stable even at a pH of approximately 6.0 when in a phosphate buffer compared to a citrate buffer.[1]
Q3: How does temperature impact the shelf-life of this compound solutions?
A3: Higher temperatures accelerate the degradation of this compound. For carbapenems like imipenem, increasing the temperature from 25°C to 30°C or 40°C can dramatically decrease the stability of the solution, especially at higher concentrations.[2][3] It is crucial to adhere to recommended storage temperatures to ensure the potency of the antibiotic solution throughout an experiment.
Q4: My this compound solution has turned a yellowish color. Is it still usable?
A4: A change in color, such as the development of a yellowish tint, is often an indicator of degradation. Studies on meropenem have noted a color change upon significant degradation.[4] It is strongly recommended to discard any discolored solutions and prepare a fresh batch to ensure the accuracy and validity of your experimental results.
Q5: Can I pre-dissolve this compound and store it for later use?
A5: Given the inherent instability of carbapenems in solution, it is generally recommended to prepare solutions fresh before each experiment. If short-term storage is necessary, it should be at refrigerated temperatures (2-8°C) and for a limited duration. Stability data for imipenem suggests that even under refrigeration, there is a limited window of stability.[5] Always validate the stability for your specific storage conditions if you must store the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh this compound solution for each experiment. Ensure the pH of your experimental medium is within the optimal stability range (around pH 6-7). Control the temperature of your experiment to minimize thermal degradation. |
| Loss of antibacterial activity | Significant hydrolysis of the β-lactam ring. | Verify the preparation and storage conditions of your this compound stock solution. Consider performing a stability study under your specific experimental conditions to determine the rate of degradation. |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, prepare a fresh solution. |
Quantitative Stability Data (Representative for Carbapenems)
The following tables summarize stability data for carbapenem antibiotics, which can serve as a proxy for estimating the stability of this compound.
Table 1: Stability of Imipenem in 0.9% Sodium Chloride Solution
| Concentration | Temperature | Time to <90% of Initial Concentration |
| 5 mg/mL | 25°C | > 6 hours |
| 5 mg/mL | 30°C | > 6 hours |
| 5 mg/mL | 40°C | > 6 hours |
| 10 mg/mL | 25°C | ~3-6 hours |
| 10 mg/mL | 30°C | < 1 hour |
| 10 mg/mL | 40°C | < 1 hour |
Data adapted from a study on imipenem stability.[2][3]
Table 2: Degradation of Meropenem in Aqueous Solution at 32°C
| Buffer | Concentration | % Degradation after 24 hours |
| Citrate Buffered Saline (pH ~6) | 6.25 mg/mL | ~56% |
| Phosphate Buffer | 6.25 mg/mL | Higher than citrate buffer |
Data adapted from a study on meropenem stability.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile water for injection (or a suitable buffer, e.g., citrate buffer pH 6.0), sterile vials, calibrated balance, sterile filters (0.22 µm).
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder.
-
Aseptically add the sterile solvent to the vial containing the powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
If required, filter the solution through a 0.22 µm sterile filter into a final sterile container.
-
Use the solution immediately. If short-term storage is unavoidable, store at 2-8°C and use within the validated stability period.
-
Protocol 2: Stability Testing of this compound Solution using HPLC
-
Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.
-
Methodology:
-
Prepare this compound solutions in different buffers (e.g., pH 5, 6, 7, and 8).
-
Divide each solution into aliquots and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each condition.
-
Immediately analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be able to separate the intact this compound from its degradation products.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics, which for carbapenems typically follows first-order kinetics.[4][6][7]
-
Visualizations
References
- 1. Investigation of meropenem stability after reconstitution: the influence of buffering and challenges to meet the NHS Yellow Cover Document compliance for continuous infusions in an outpatient setting | European Journal of Hospital Pharmacy [ejhp.bmj.com]
- 2. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability and degradation kinetics of meropenem in powder for injection and reconstituted sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Enhancing the Chemical Stability of Asparenomycin A Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical stabilization of Asparenomycin A analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is degrading rapidly in aqueous solution. What is the primary cause of this instability?
A1: The primary cause of instability in this compound and its analogs is the inherent strain in the bicyclic carbapenem ring system. This strain makes the β-lactam ring highly susceptible to hydrolysis, leading to the opening of the ring and loss of antibacterial activity. This degradation can be accelerated by factors such as pH, temperature, and the presence of certain enzymes.
Q2: What is a common and effective strategy to improve the chemical stability of this compound analogs?
A2: A well-established strategy is the introduction of a methyl group at the 4-β position of the carbapenem core. This modification has been shown to significantly increase the chemical stability of the analog compared to the parent this compound.[1][2] This increased stability is attributed to the steric hindrance provided by the methyl group, which protects the β-lactam ring from nucleophilic attack and subsequent hydrolysis.
Q3: Does the 4-β-methyl modification affect the biological activity of this compound analogs?
A3: While the 4-β-methyl modification enhances chemical stability, it is crucial to assess its impact on biological activity. In one reported analog, 6-(2'-hydroxyethylidene)-4-beta-methyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, the antibacterial activity was comparable to that of this compound, but it was a less effective β-lactamase inhibitor.[1][2] Therefore, a balance between improved stability and retained biological function must be experimentally determined for each new analog.
Q4: Are there any other factors besides hydrolysis that can lead to the degradation of my this compound analog?
A4: Yes, other factors can contribute to degradation. These include:
-
Enzymatic degradation: Carbapenemases are a class of β-lactamase enzymes that can efficiently hydrolyze the β-lactam ring of carbapenems, including this compound analogs.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the molecule.
-
Oxidation: The presence of oxidizing agents can also compromise the chemical integrity of the analog.
-
Temperature: Elevated temperatures will accelerate the rate of all degradation pathways.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Synthesis of 4-β-Methyl this compound Analog
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction of starting materials. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed for the necessary duration as determined by monitoring. | The reaction should proceed to completion, with the starting material spot/peak disappearing and the product spot/peak appearing and intensifying. |
| Side reactions or impurity formation. | Purify all starting materials and reagents before use. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use appropriate protecting groups for reactive functional moieties. | Minimized side product formation and a cleaner reaction profile, leading to a higher yield of the desired product. |
| Issues with the catalyst in hydrogenation steps. | Use a fresh, high-quality catalyst (e.g., Pd/C). Ensure proper solvent and reaction conditions for the hydrogenation step. In some cases, a heterogeneous catalyst with two platinum group metals may improve the reaction. | Efficient and complete deprotection or other hydrogenation steps, leading to the desired intermediate or final product. |
Issue 2: Rapid Degradation of Purified Analog During Storage or Handling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis in the presence of moisture. | Store the purified analog as a lyophilized powder in a desiccator at low temperature (-20°C or -80°C). Prepare aqueous solutions fresh before each experiment. | The solid-state stability of the analog will be significantly improved, and degradation in solution will be minimized. |
| Degradation in solution due to inappropriate pH. | Determine the optimal pH for stability by conducting a pH-stability profile. Prepare solutions in buffers at the determined optimal pH. For many carbapenems, a slightly acidic pH (around 6.0) is optimal. | The half-life of the analog in solution will be extended, allowing for more reliable experimental results. |
| Contamination with β-lactamases. | Use sterile, nuclease-free water and reagents for all solutions. Work in a clean environment to avoid microbial contamination. | Reduced risk of enzymatic degradation, ensuring that the observed instability is due to chemical hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Stability Indicating HPLC Method for Carbapenems
This protocol is a general guideline and should be optimized for the specific this compound analog being tested.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Prepare a buffer solution of 0.012 M ammonium acetate in water and adjust the pH to approximately 6.7.
-
The mobile phase is typically a mixture of this buffer and a suitable organic solvent like acetonitrile. A common starting ratio is 85:15 (buffer:acetonitrile).
3. Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min.
-
Detection wavelength: 295 - 298 nm.
-
Column temperature: 30°C.
-
Injection volume: 10-20 µL.
4. Sample Preparation:
-
Dissolve a known concentration of the this compound analog in the mobile phase or a suitable buffer at the desired pH for the stability study.
-
For forced degradation studies, subject the analog solution to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) for a defined period. Neutralize the acidic and basic samples before injection.
5. Data Analysis:
-
Monitor the decrease in the peak area of the parent analog over time.
-
Calculate the percentage of degradation and the degradation rate constant. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.
-
Acid Hydrolysis: Incubate the analog solution in 0.1 N HCl at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Incubate the analog solution in 0.1 N NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the analog solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the analog solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the analog solution to UV light (e.g., 254 nm).
For each condition, analyze the samples by the validated HPLC method at various time points to track the degradation of the parent compound and the formation of degradation products.
Quantitative Data
Table 1: Comparative Stability of this compound vs. 4-β-Methyl Analog (Illustrative Data)
Note: The following data is illustrative and based on the reported significant increase in stability. Actual values must be determined experimentally.
| Compound | Condition | Half-life (t1/2) | % Degradation after 24h |
| This compound | pH 7.4, 37°C | ~ 2 hours | > 95% |
| 4-β-Methyl Analog | pH 7.4, 37°C | > 12 hours | < 30% |
| This compound | 0.1 N HCl, 60°C | < 30 minutes | 100% |
| 4-β-Methyl Analog | 0.1 N HCl, 60°C | ~ 2 hours | ~ 80% |
Visualizations
Caption: Workflow for synthesizing and evaluating the stability of this compound analogs.
Caption: Troubleshooting logic for improving the stability of this compound analogs.
References
Technical Support Center: Overcoming Asparenomycin A Degradation in Aqueous Solution
Disclaimer: Asparenomycin A is a member of the carbapenem class of antibiotics. Due to the limited availability of specific stability data for this compound, this guide leverages established principles and data from structurally similar carbapenems, such as meropenem and imipenem. Researchers should consider this information as a foundational guide and perform specific stability studies for this compound in their unique experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound, like other carbapenem antibiotics, is the hydrolysis of the β-lactam ring. This bicyclic ring is inherently strained and susceptible to cleavage, which leads to a loss of antibacterial activity.[1][2] This degradation is influenced by several factors, including pH, temperature, and the presence of certain buffer species.[2]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: Generally, carbapenems exhibit their maximum stability in the neutral to slightly acidic pH range, typically between pH 6.0 and 7.5.[3] In more acidic or alkaline conditions, the rate of degradation increases significantly. For instance, imipenem shows maximum stability around pH 6.5 to 7.5, with rapid degradation occurring as the pH deviates from this range.[3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature is a critical factor in the degradation of carbapenems. Elevated temperatures accelerate the rate of hydrolysis.[4][5] For example, the half-life of a 2.5 mg/mL imipenem solution in 0.9% sodium chloride drops from over 44 hours at 2°C to just 6 hours at 25°C.[3] Therefore, it is crucial to store stock solutions and experimental samples at refrigerated temperatures (2-8°C) whenever possible and to minimize exposure to room temperature or higher.
Q4: Can the choice of buffer affect the stability of this compound?
A4: Yes, certain buffer species can catalyze the degradation of carbapenems. Citrate and phosphate buffers have been shown to enhance the degradation of some β-lactam antibiotics.[6] When preparing buffered solutions of this compound, it is advisable to conduct preliminary stability tests with the chosen buffer system to ensure it does not accelerate degradation.
Q5: What are the common degradation products of carbapenems like this compound?
A5: The primary degradation product results from the cleavage of the β-lactam ring.[1] Other potential degradation products can include dimers and other oligomers formed through intermolecular reactions.[1][7] Identification of these degradation products is typically achieved using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][8]
Troubleshooting Guides
Issue 1: Rapid loss of compound activity in my aqueous experimental setup.
-
Question: I'm observing a significant decrease in the efficacy of my this compound solution shortly after preparation. What could be the cause?
-
Answer:
-
Check the pH of your solution: Ensure the pH is within the optimal stability range for carbapenems (pH 6.0-7.5). Use a calibrated pH meter to verify.
-
Verify the temperature: Are your solutions being stored at the correct temperature (refrigerated at 2-8°C)? Avoid leaving solutions at room temperature for extended periods.
-
Review your buffer composition: If you are using a buffer, it may be catalyzing the degradation. Consider preparing a solution in sterile water for injection or a different, non-catalytic buffer system to compare stability.
-
Prepare fresh solutions: Due to their inherent instability, it is best practice to prepare this compound solutions fresh before each experiment.
-
Issue 2: Inconsistent results between experimental replicates.
-
Question: I am getting variable results in my experiments using this compound. Could this be related to its stability?
-
Answer:
-
Standardize solution preparation time: Ensure that the time between preparing the this compound solution and its use in the experiment is consistent across all replicates.
-
Control the temperature of your experimental system: If your experiment runs for an extended period, the temperature of the assay medium could be contributing to degradation. Try to maintain a constant, controlled temperature.
-
Assess the stability in your specific medium: The components of your experimental medium (e.g., cell culture media, buffers) could be affecting the stability of this compound. Perform a time-course experiment to measure the concentration of this compound in your specific medium over the duration of your experiment using a stability-indicating method like HPLC.
-
Issue 3: Observing unexpected peaks in my HPLC analysis.
-
Question: My HPLC chromatogram shows the peak for this compound decreasing over time, with the appearance of new, unidentified peaks. What are these?
-
Answer:
-
These are likely degradation products: The new peaks represent molecules formed as this compound degrades. The primary degradation product is typically the hydrolyzed β-lactam ring derivative.[1]
-
Use a stability-indicating method: Ensure your HPLC method is capable of separating the parent drug from its degradation products. This is crucial for accurately quantifying the amount of active compound remaining.
-
Characterize the degradants: To confirm the identity of the new peaks, you can use HPLC-MS to determine their mass-to-charge ratio and fragmentation patterns, which can help in elucidating their structures.[1][8]
-
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Imipenem (a representative carbapenem) in Aqueous Solution.
| pH | Temperature (°C) | Half-life (t½) in hours | Reference |
| 4.21 | 35 | ~2.1 | [6] |
| 6.40 | 35 | ~22.7 | [6] |
| 8.64 | 35 | ~1.9 | [6] |
| 7.0 | 25 | 6 | [3] |
| 7.0 | 2 | 44 | [3] |
Table 2: Degradation Rates of Meropenem (a representative carbapenem) in Different Media.
| Medium | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) in hours (calculated) | Reference |
| Normal Saline | 22 | 0.006 | ~115.5 | [4] |
| Buffered Serum | 37 | 0.025 | ~27.7 | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop stability-indicating analytical methods.[9][10][11][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection, a neutral buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[9]
-
Cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Neutralize with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide.[12]
-
Keep the solution at room temperature for a defined period (e.g., 60 minutes).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a hot air oven at a high temperature (e.g., 60°C).[9]
-
Take samples at various time points, cool to room temperature, and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for Carbapenem Analysis (General Example)
This is a general method that may require optimization for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14][15]
-
Mobile Phase: A mixture of a buffer (e.g., 0.012 M ammonium acetate, pH 6.7) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is an 85:15 ratio of buffer to acetonitrile.[14][15]
-
Detection Wavelength: Carbapenems generally have a UV absorbance maximum around 295-300 nm.[14][16]
-
Temperature: The column is usually maintained at ambient or a slightly elevated temperature (e.g., 30°C).[15]
-
Injection Volume: 20 µL.[14]
-
Procedure:
-
Prepare the mobile phase, filter, and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound at known concentrations to generate a calibration curve.
-
Inject the samples from the forced degradation study or stability experiment.
-
Monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent drug peak.
-
Quantify the amount of this compound remaining by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ashp.org [publications.ashp.org]
- 4. The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body [mdpi.com]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification by LC/MS(n) of degradates of a novel carbapenem antibiotic in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. sgs.com [sgs.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. An Approach to Transfer Methods from HPLC to UHPLC Techniques in Some Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. isca.me [isca.me]
Optimizing fermentation conditions for Asparenomycin A production
Welcome to the technical support center for the optimization of Asparenomycin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production | - Suboptimal Medium Composition: Incorrect concentrations or absence of key nutrients (carbon, nitrogen, phosphate).- Inappropriate pH: pH of the fermentation medium is outside the optimal range for Streptomyces tokunonensis.- Incorrect Temperature: Fermentation temperature is too high or too low.- Poor Aeration: Insufficient dissolved oxygen (DO) levels.- Low Inoculum Density: Insufficient viable biomass to initiate robust production.- Strain Instability: Genetic mutation or degradation of the production strain. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Start with a baseline medium such as Bennett's medium and perform one-factor-at-a-time (OFAT) or response surface methodology (RSM) experiments.[1][2]- pH Control: Monitor and control the pH of the fermentation broth, maintaining it within the optimal range (typically 6.5-7.5 for Streptomyces).[1]- Temperature Optimization: Determine the optimal temperature for both growth and production phases. A common starting point is 26-30°C.- Improve Aeration: Increase agitation speed or airflow rate to maintain DO levels above 20% saturation, especially during the exponential growth phase.[3][4][5]- Optimize Inoculum: Standardize the inoculum preparation procedure to ensure a consistent and adequate cell density for inoculation.- Strain Maintenance: Maintain a cryopreserved stock of the high-producing strain and periodically re-streak to ensure culture purity and productivity. |
| Foaming in the Fermenter | - High Protein Content in Medium: Certain nitrogen sources (e.g., soybean meal) can cause excessive foaming.- High Agitation Speed: Vigorous agitation can exacerbate foaming. | - Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) as needed.- Medium Modification: If possible, substitute a portion of the high-protein nitrogen source with a less foam-inducing alternative.- Optimize Agitation: Balance the need for adequate aeration with minimizing excessive foaming by adjusting the agitation speed. |
| Contamination (Bacterial or Fungal) | - Improper Sterilization: Incomplete sterilization of the fermenter, medium, or ancillary equipment.- Non-aseptic Technique: Introduction of contaminants during inoculation or sampling. | - Verify Sterilization Protocol: Ensure that the autoclave is functioning correctly and that the sterilization cycle (time and temperature) is adequate for the volume of medium.- Strict Aseptic Technique: Use a laminar flow hood for all manipulations, and sterilize all transfer lines and sampling ports before and after use. |
| Inconsistent Batch-to-Batch Yield | - Variability in Raw Materials: Inconsistent quality of medium components.- Inconsistent Inoculum: Variation in the age, viability, or density of the seed culture.- Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or dissolved oxygen. | - Raw Material Quality Control: Source high-quality, consistent raw materials. Perform quality control checks on new batches of media components.- Standardize Inoculum Preparation: Implement a strict protocol for seed culture development, including incubation time, temperature, and agitation.- Process Monitoring and Control: Calibrate and maintain probes for pH, temperature, and DO. Implement automated control systems where possible to maintain stable conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Streptomyces tokunonensis for this compound production?
A1: A good starting point is Bennett's medium (ATCC Medium 174), which is recommended for the cultivation of Streptomyces tokunonensis ATCC 31569. For production, you may need to optimize this medium by testing different carbon and nitrogen sources. A fermentation medium that has been used for other Streptomyces species and could be adapted includes glucose, yeast extract, peptone, K2HPO4, and MgSO4·7H2O, with the pH adjusted to 7.0.
Q2: What are the optimal physical parameters for this compound fermentation?
A2: While specific optimal parameters for this compound are not extensively published, typical conditions for antibiotic production by Streptomyces can be used as a starting point and then optimized:
-
Temperature: 26°C
-
pH: Maintain around 7.0.[1]
-
Aeration: Maintain dissolved oxygen (DO) levels above 20% saturation, particularly during the growth phase, as this has been shown to be critical for the production of other antibiotics in Streptomyces.[3][4][5]
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying antibiotics like this compound. A general approach for carbapenem analysis would involve:
-
Sample Preparation: Centrifuge the fermentation broth to remove cells, and then filter the supernatant through a 0.22 µm filter.
-
HPLC System: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the carbapenem core absorbs (typically around 300 nm).
-
Quantification: Use a standard curve prepared with a purified this compound standard.
Q4: My Streptomyces culture is growing well (high biomass), but the antibiotic yield is low. What could be the problem?
A4: This phenomenon, known as the "growth-product uncoupling," can be caused by several factors:
-
Nutrient Limitation: The production of secondary metabolites like antibiotics often occurs under conditions of nutrient limitation (e.g., phosphate or nitrogen) after the primary growth phase. High cell density can rapidly deplete these key nutrients.[6][7]
-
Catabolite Repression: High concentrations of readily metabolizable carbon sources like glucose can repress the genes responsible for antibiotic biosynthesis.
-
Suboptimal Dissolved Oxygen: While high DO is needed for growth, a different DO level might be optimal for production. Controlling DO at high levels only during the growth phase has been shown to enhance antibiotic yields in some Streptomyces species.[3]
Q5: What is the role of the biosynthetic gene cluster (BGC) in this compound production?
A5: The biosynthesis of antibiotics in Streptomyces is orchestrated by a set of genes physically clustered together on the chromosome, known as a biosynthetic gene cluster (BGC).[8][9][10] This cluster contains all the genes necessary for the synthesis of the antibiotic, including those for the precursor supply, the core enzymatic machinery (like polyketide synthases and non-ribosomal peptide synthetases), tailoring enzymes that modify the core structure, and regulatory genes that control the expression of the entire cluster.[8][11][12][13] Understanding the specific BGC for this compound would allow for genetic engineering strategies to improve yield.
Experimental Protocols
Protocol 1: Determination of Cell Dry Weight (CDW)
This protocol provides a method for quantifying the biomass of Streptomyces tokunonensis in a liquid culture.
Materials:
-
Pre-weighed, dry 2.0 mL microcentrifuge tubes
-
Centrifuge
-
Drying oven (80-100°C)
-
Desiccator
-
Analytical balance
Procedure:
-
Take a 1-2 mL aliquot of the fermentation broth.
-
Transfer the sample to a pre-weighed, dry microcentrifuge tube.
-
Centrifuge the tube at 10,000 x g for 10 minutes to pellet the cells.
-
Carefully decant the supernatant.
-
Wash the cell pellet by resuspending it in an equal volume of deionized water and centrifuge again. Repeat this step twice to remove residual media components.
-
After the final wash, discard the supernatant and place the open tube containing the cell pellet in a drying oven set to 80-100°C.
-
Dry the pellet to a constant weight. This may take 24-48 hours.
-
Periodically transfer the tube to a desiccator to cool to room temperature before weighing.
-
Record the final weight.
-
Calculate the cell dry weight (g/L) using the following formula: CDW (g/L) = [(Weight of tube with dry pellet) - (Weight of empty tube)] / Volume of culture sample (L)[14][15]
Protocol 2: General HPLC Analysis of Carbapenems (Adaptable for this compound)
This protocol provides a general framework for the HPLC analysis of carbapenem antibiotics. Specific parameters should be optimized for this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard (if available)
-
Mobile Phase A: 20 mM Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge at 10,000 x g for 15 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., water or mobile phase).
-
Prepare a series of dilutions to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 300 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standards to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples.
-
Identify the this compound peak in the samples by comparing the retention time with the standard.
-
Quantify the concentration of this compound in the samples using the calibration curve.
-
Visualizations
Caption: A workflow diagram for troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 6. Phosphate feeding improves high-cell-concentration NS0 myeloma culture performance for monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site of regulation of nanaomycin biosynthesis by inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthetic Gene Cluster for the Polyenoyltetramic Acid α-Lipomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 11. Biosynthesis of rapamycin and its regulation: past achievements and recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. iitg.ac.in [iitg.ac.in]
- 15. Measurements of Cell Biomass Concentration [user.eng.umd.edu]
Troubleshooting low yield in Asparenomycin A purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the purification of Asparenomycin A, with a focus on resolving issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in this compound purification where yield loss is commonly observed?
A1: Yield loss during this compound purification can occur at several stages. The most critical are typically:
-
Initial Extraction: Inefficient extraction from the fermentation broth can leave a significant portion of the product behind.
-
Chromatography Steps: Poor binding to or elution from chromatography resins (e.g., ion-exchange or reverse-phase) is a major source of loss.
-
Filtration and Concentration Steps: this compound may adhere to filter membranes, and degradation can occur during concentration if conditions like temperature and pH are not optimal.
-
Handling and Storage: The inherent instability of the carbapenem ring structure makes this compound susceptible to degradation if exposed to inappropriate pH, temperature, or certain solvents.
Q2: What are the optimal pH and temperature ranges for maintaining this compound stability during purification?
A2: While specific data for this compound is limited in public literature, carbapenems are generally most stable in a slightly acidic to neutral pH range (pH 6.0-7.0)[1][2]. Temperatures should be kept low, ideally between 4-8°C, throughout the purification process to minimize degradation[2]. It is crucial to avoid both strongly acidic and alkaline conditions, as these can rapidly degrade the β-lactam ring[3][4].
Q3: Can the choice of chromatography resin impact the final yield of this compound?
A3: Absolutely. The choice of resin is critical for a successful purification. For ion-exchange chromatography, the charge characteristics of the resin must be appropriate for the isoelectric point (pI) of this compound to ensure efficient binding and elution[5][6]. In reverse-phase chromatography, the hydrophobicity of the resin and the organic solvent composition in the mobile phase must be carefully optimized to achieve good separation without causing product precipitation or irreversible binding[7][8]. Using macroporous polymeric resins can sometimes be a good alternative to silica-based resins for small molecule purification due to their different selectivity and stability[7][9][10].
Q4: How can I tell if low yield is due to degradation versus procedural loss?
A4: Differentiating between degradation and procedural loss requires analytical monitoring at each step.
-
Procedural Loss: Analyze the flow-through and wash fractions from your chromatography columns. The presence of this compound in these fractions indicates that the binding conditions are not optimal.
-
Degradation: The appearance of new, unexpected peaks in your chromatograms that are not present in the initial crude extract is a strong indicator of degradation[11][12]. Mass spectrometry can be used to identify these degradation products.
Troubleshooting Guides
Issue 1: Low Recovery After Initial Extraction from Fermentation Broth
Possible Causes & Solutions
| Cause | Recommended Action |
| Inefficient Cell Lysis | Ensure your cell lysis protocol is effective. Incomplete lysis will trap the product within the cells. Consider optimizing the duration and intensity of sonication or homogenization.[13][14] Monitoring viscosity can help infer the degree of cell lysis.[15][16] |
| Suboptimal Extraction Solvent | The polarity of the extraction solvent is crucial. If the yield is low, experiment with solvents of varying polarities. Ensure thorough mixing and sufficient extraction time. |
| Product Degradation during Extraction | Maintain a low temperature (4°C) during the entire extraction process. Ensure the pH of the broth and extraction buffer is within the stable range for this compound (pH 6.0-7.0). |
Issue 2: Poor Yield from Ion-Exchange Chromatography (IEX)
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Buffer pH | The pH of the binding buffer should be at least one pH unit away from the pI of this compound to ensure it carries a net charge for binding to the IEX resin.[5] |
| Inappropriate Salt Concentration | The salt concentration in the sample and binding buffer should be low enough to allow for strong ionic interactions with the resin. If the product is in the flow-through, consider diluting the sample or performing a buffer exchange prior to loading.[17] |
| Precipitation on the Column | High concentrations of the target molecule or contaminants can lead to precipitation on the column, causing blockages and low yield. Ensure the sample is properly filtered before loading and consider reducing the sample load.[17] |
| Inefficient Elution | If the product remains bound to the column, a step or gradient elution with increasing salt concentration is necessary. Optimize the salt concentration and gradient slope to ensure complete elution without eluting impurities. |
Issue 3: Low Yield from Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Possible Causes & Solutions
| Cause | Recommended Action |
| Sample Precipitation upon Injection | The solvent in which the sample is dissolved may be too weak compared to the mobile phase, causing precipitation on the column. If possible, dissolve the sample in the initial mobile phase. |
| Irreversible Binding to the Column | Highly hydrophobic compounds can bind irreversibly to the C18 stationary phase. Try a less hydrophobic stationary phase (e.g., C8 or C4) or increase the percentage of organic solvent in the elution mobile phase. |
| Product Degradation | Some organic solvents or mobile phase additives can degrade sensitive molecules. Ensure the mobile phase pH is buffered within the stability range of this compound and that high-purity solvents are used.[18] |
| Co-elution with Impurities | If the purity is low, the yield of the desired fraction will also be low. Optimize the gradient to improve the resolution between this compound and closely eluting impurities. |
Experimental Protocols
Protocol 1: General Ion-Exchange Chromatography for this compound
-
Column Equilibration: Equilibrate a suitable anion-exchange column (e.g., Q-Sepharose) with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5) at a flow rate of 1 mL/min.
-
Sample Preparation: Adjust the pH and conductivity of the this compound-containing fraction to match the binding buffer. This can be done by dilution or buffer exchange. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the column at a reduced flow rate (e.g., 0.5 mL/min). Collect the flow-through for analysis.
-
Washing: Wash the column with 5-10 CV of binding buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of 0-1 M NaCl in the binding buffer over 20 CV. Collect fractions and monitor the absorbance at a relevant wavelength (e.g., 300 nm for the carbapenem chromophore).
-
Analysis: Analyze the collected fractions by HPLC to identify those containing pure this compound.
Protocol 2: General Reverse-Phase HPLC for this compound
-
Column and System Preparation: Use a C18 column and ensure the HPLC system is thoroughly flushed with high-purity solvents.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both mobile phases.
-
Column Equilibration: Equilibrate the column with 95% mobile phase A and 5% mobile phase B for at least 10 column volumes.
-
Sample Preparation: Dissolve the partially purified this compound in a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.
-
Injection and Elution: Inject the sample and run a linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at an appropriate wavelength and collect fractions corresponding to the this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure at a low temperature.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound purification.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Impact of engineering flow conditions on plasmid DNA yield and purity in chemical cell lysis operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. mz-at.de [mz-at.de]
- 7. dupont.com [dupont.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Detecting cell lysis using viscosity monitoring in E. coli fermentation to prevent product loss - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Asparenomycin A interference in in-vitro assays
Welcome to the Technical Support Center for Asparenomycin A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential in-vitro assay interference issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a carbapenem antibiotic that belongs to the beta-lactam class of antibacterial agents.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Additionally, it is known to be a beta-lactamase inhibitor, which protects it from degradation by bacterial enzymes.[2]
Q2: Could this compound interfere with my in-vitro assay?
While specific documented examples of assay interference by this compound are not widely reported, its chemical structure and class suggest a potential for interference in various in-vitro assays.[3][4] Beta-lactam antibiotics, in general, can be reactive molecules. Potential interference can arise from several mechanisms, including but not limited to:
-
Reactivity of the beta-lactam ring: The strained beta-lactam ring is susceptible to nucleophilic attack, which could lead to covalent modification of assay components like proteins or thiol-containing reagents.
-
Compound instability: this compound may have limited chemical stability under certain experimental conditions (e.g., pH, temperature), leading to degradation products that could interfere with the assay.[2][5][6]
-
Non-specific interactions: Like many small molecules, this compound could potentially cause interference through non-specific mechanisms such as compound aggregation.[3]
Q3: What are the common signs of assay interference?
Common indicators of assay interference that may be observed when using this compound include:
-
Irreproducible results: Significant variability in results between replicate experiments.
-
Steep dose-response curves: Unusually steep inhibition curves can be a hallmark of non-specific assay interference.
-
Discrepancies between different assay formats: The compound shows activity in one assay format (e.g., fluorescence-based) but is inactive in an orthogonal assay (e.g., HPLC-based).
-
Time-dependent effects: The observed activity changes with pre-incubation time, which could suggest compound degradation or covalent modification.
Q4: How can I confirm if this compound is genuinely active in my assay or if it is an artifact?
To validate an initial "hit" and rule out assay interference, it is crucial to perform a series of secondary and orthogonal assays.[3] A true positive result should be reproducible across different and mechanistically distinct assay platforms.
Troubleshooting Guides
Problem 1: High variability in replicate wells treated with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Visually inspect the compound in solution for precipitation. | If aggregation is the issue, the addition of a detergent should restore a normal dose-response relationship and reduce variability. |
| Compound Instability | 1. Minimize the time the compound is in aqueous buffer before the assay. 2. Test the effect of different pH and temperature conditions on the compound's activity. | If stability is a factor, shorter incubation times or altered buffer conditions may yield more consistent results. |
| Inconsistent Pipetting | 1. Ensure proper mixing of solutions. 2. Use calibrated pipettes and proper pipetting techniques. | Improved technique should reduce well-to-well variability. |
Problem 2: this compound shows potent activity in a fluorescence-based assay but not in a confirmatory mass spectrometry-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Fluorescence Interference | 1. Run a control experiment with this compound and the fluorescent probe/substrate without the enzyme/target. 2. Measure the fluorescence spectrum of this compound. | If the compound is a quencher or is itself fluorescent at the assay wavelengths, it will show a change in fluorescence in the control experiment. |
| Reactivity with Assay Components | 1. Pre-incubate this compound with thiol-containing reagents in the assay (e.g., DTT, GSH). 2. Analyze the reaction mixture by mass spectrometry to look for adducts. | If the compound is reactive, its inhibitory effect may be diminished after pre-incubation with a scavenger molecule. |
| Assay-Specific Artifacts | 1. Validate the "hit" using a third, orthogonal assay with a different detection method (e.g., absorbance, luminescence). | A genuine hit should show activity across multiple, distinct assay platforms. |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, follow the standard assay protocol.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Incubate both sets of reactions and measure the activity.
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the initial observation was likely due to compound aggregation.
Protocol 2: Evaluating Fluorescence Interference
Objective: To determine if this compound interferes with the fluorescence readout of an assay.
Methodology:
-
Prepare a set of wells containing the assay buffer and this compound at the screening concentration.
-
Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and this compound.
-
Measure the fluorescence in both sets of wells.
Interpretation: A change in fluorescence in the wells containing this compound and the fluorescent molecule, in the absence of the enzyme, indicates direct interference with the detection method.
Protocol 3: Testing for Covalent Modification
Objective: To assess if this compound is a reactive compound that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule (e.g., glutathione, cysteine).
-
Pre-incubate this compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).
-
Initiate the biochemical reaction by adding the enzyme and substrate.
-
Measure the enzyme activity.
Interpretation: A reduction in the inhibitory activity of this compound after pre-incubation with the thiol-containing molecule suggests that it may be a reactive electrophile.
Visualizations
Caption: A typical workflow for triaging initial hits from a primary screen to confirm genuine activity and rule out assay interference.
Caption: A diagram illustrating potential mechanisms by which this compound could interfere with in-vitro assay components and signal generation.
Caption: A decision tree to guide researchers in troubleshooting potential assay interference by this compound.
References
- 1. This compound, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug interference with biochemical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asparenomycin A and Renal Dehydropeptidase-I
Welcome to the technical support center for researchers working with Asparenomycin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the inactivation of this compound by renal dehydropeptidase-I (DHP-I).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound show lower than expected efficacy. Could renal dehydropeptidase-I be the cause?
A1: Yes, it is highly probable. This compound, like other carbapenem antibiotics such as imipenem, is susceptible to hydrolysis and inactivation by renal dehydropeptidase-I (DHP-I), an enzyme located in the brush border of renal proximal tubules.[1][2][3] This inactivation leads to reduced urinary recovery and lower systemic concentrations of the active antibiotic, which can significantly impact its therapeutic efficacy in vivo.[2][4]
Q2: What is the primary mechanism of this compound inactivation by DHP-I?
A2: DHP-I is a zinc metalloenzyme that catalyzes the hydrolysis of the β-lactam ring in carbapenems.[2][5] This enzymatic action opens the β-lactam ring, rendering the antibiotic inactive against its bacterial targets. This process is a significant route of metabolism for many carbapenems.[2]
Q3: How can I prevent the inactivation of this compound by DHP-I in my experiments?
A3: The most common and effective strategy is the co-administration of a DHP-I inhibitor.[4][6] Cilastatin is a specific and potent competitive inhibitor of DHP-I and is frequently used in combination with carbapenems like imipenem to prevent their renal degradation.[1][3][4][7][8][9] Another combination used clinically is panipenem with betamipron, where betamipron inhibits the renal uptake of panipenem, thus reducing its exposure to DHP-I and subsequent nephrotoxicity.[10][11][12] For experimental purposes, cilastatin is a suitable choice to protect this compound.
Q4: Are there any structural modifications to this compound that can confer resistance to DHP-I?
A4: While structural modifications have been successful for other carbapenems (e.g., the 1-β-methyl group in meropenem), this has not yet been demonstrated for this compound.[6] In fact, the synthesis of an this compound analog with a 4-β-methyl group, a modification intended to increase chemical stability, did not result in increased stability against kidney dehydropeptidase.[13][14] This suggests that the interaction of this compound with the active site of DHP-I is complex and not easily disrupted by simple methylation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low recovery of active this compound in urine samples from animal models. | Inactivation by renal DHP-I. | 1. Co-administer this compound with a DHP-I inhibitor like cilastatin. A 1:1 ratio with the carbapenem is a common starting point.[4] 2. Analyze urine samples for both the parent compound and its hydrolyzed metabolite to confirm DHP-I activity. 3. Consider using a different animal model, as DHP-I activity can vary between species.[2] |
| Inconsistent results in in vitro stability assays using kidney homogenates. | Variability in DHP-I activity in the homogenates. | 1. Ensure consistent preparation of kidney homogenates, particularly the membrane fraction where DHP-I is located.[2] 2. Normalize the DHP-I activity of your homogenate preparations using a standard substrate like glycyldehydrophenylalanine before each experiment.[2] 3. Use purified DHP-I for more controlled and reproducible in vitro experiments. |
| This compound appears stable in plasma but is rapidly cleared in vivo. | Rapid renal metabolism by DHP-I. | This is the expected pharmacokinetic profile for carbapenems susceptible to DHP-I. The stability in plasma is due to the localization of DHP-I in the kidneys.[2] To prolong the in vivo half-life, the use of a DHP-I inhibitor is necessary.[4][5] |
| Difficulty in synthesizing a DHP-I resistant analog of this compound. | The structural requirements for DHP-I resistance are not fully elucidated for the asparenomycin scaffold. | 1. Explore alternative structural modifications beyond simple alkyl substitutions.[13][14] 2. Utilize computational modeling and docking studies to understand the binding of this compound to the DHP-I active site to guide rational drug design. 3. Focus on developing potent DHP-I inhibitors to be co-administered with this compound as an alternative strategy. |
Data Presentation
Table 1: Comparative Stability of Carbapenems to Renal Dehydropeptidase-I (DHP-I)
| Carbapenem | Vmax/Km Ratio | Relative Stability (Imipenem = 1.00) | DHP-I Inhibitor Required for Clinical Use |
| Imipenem | 6.24 | 1.00 | Yes (Cilastatin) |
| Meropenem | 2.41 | 2.59 | No |
| DA-1131 | 1.39 | 4.49 | No |
Data sourced from a study on the stability of a new carbapenem, DA-1131, to renal dipeptidase.[1][3] A lower Vmax/Km ratio indicates a lower preference of the enzyme for the substrate, and thus higher stability.
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound with Renal DHP-I
Objective: To determine the rate of this compound hydrolysis by renal dehydropeptidase-I in vitro.
Materials:
-
This compound
-
Purified renal dehydropeptidase-I (or kidney cortex membrane fraction)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a C18 column
-
Quenching solution (e.g., 1 M HCl)
-
Control carbapenem with known stability (e.g., imipenem and meropenem)
-
DHP-I inhibitor (e.g., cilastatin) for control reactions
Procedure:
-
Prepare a stock solution of this compound in phosphate buffer.
-
Prepare a solution of DHP-I (or a suspension of the kidney membrane fraction) in the same buffer.
-
Pre-warm both solutions to 37°C.
-
Initiate the reaction by mixing the this compound solution with the DHP-I solution. The final concentration of this compound should be within a relevant range for kinetic analysis.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by HPLC to quantify the remaining concentration of intact this compound.
-
Run parallel control experiments:
-
This compound in buffer without DHP-I (to assess chemical stability).
-
This compound with DHP-I and a DHP-I inhibitor (to confirm enzyme-specific degradation).
-
A known DHP-I substrate like imipenem (as a positive control for enzyme activity).
-
-
Calculate the rate of hydrolysis of this compound.
Protocol 2: Kirby-Bauer Disk Diffusion Assay to Assess this compound Potency
Objective: To evaluate the antibacterial activity of this compound, which can be indicative of its stability.
Materials:
-
This compound
-
Sterile paper disks
-
Mueller-Hinton agar plates
-
Bacterial strain of interest (e.g., a quality control strain like Escherichia coli ATCC 25922)
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Sterile swabs
Procedure:
-
Prepare Mueller-Hinton agar plates to a uniform depth.[15]
-
Prepare a bacterial inoculum by suspending colonies in sterile saline to match the McFarland 0.5 standard.[15]
-
Inoculate the entire surface of the agar plates evenly using a sterile swab dipped in the inoculum.[15]
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Aseptically place the this compound disks onto the inoculated agar surface.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]
-
Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater antibacterial activity.
Visualizations
Caption: Inactivation pathway of this compound by renal dehydropeptidase-I.
Caption: Workflow for assessing this compound stability against DHP-I.
Caption: Logical relationship for preventing this compound inactivation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism of thienamycin and related carbapenem antibiotics by the renal dipeptidase, dehydropeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbapenems, a new class of beta-lactam antibiotics. Discovery and development of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging strategies in infectious diseases: new carbapenem and trinem antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is Cilastatin Sodium used for? [synapse.patsnap.com]
- 8. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Panipenem/betamipron - Wikipedia [en.wikipedia.org]
- 11. Panipenem/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]
- 15. ecdc.europa.eu [ecdc.europa.eu]
Asparenomycin A MIC Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Asparenomycin A Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum carbapenem antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including both aerobic and anaerobic species.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). Additionally, this compound is a potent inhibitor of a wide array of β-lactamase enzymes, including various penicillinases and cephalosporinases.[2] It forms stable acyl-enzyme complexes with these enzymes, protecting itself and other β-lactam antibiotics from degradation.[1][2]
Q2: We are observing significant well-to-well or experiment-to-experiment variability in our this compound MIC assays. What are the common causes?
Variability in this compound MIC results can stem from several factors, ranging from the inherent properties of the compound to minor deviations in experimental protocol. The most common causes include:
-
Compound Instability: this compound, like many carbapenems, is known to be unstable in aqueous solutions and body fluids.[1] Degradation of the compound during stock solution preparation, storage, or during the incubation period of the assay can lead to a significant underestimation of its potency (i.e., falsely elevated MICs).
-
Methodological Differences: Different susceptibility testing methods (e.g., broth microdilution, agar dilution, gradient strips, automated systems) can yield different MIC values for carbapenems.[3] Broth microdilution is considered the gold-standard reference method.[4]
-
Inoculum Effect: Variation in the final concentration of the bacterial inoculum can significantly impact MIC results. A higher than intended inoculum can lead to elevated MICs.
-
Bacterial Resistance Mechanisms: The presence and expression level of specific resistance mechanisms in the test organism, such as carbapenemase production (e.g., KPC, NDM, OXA-48), can lead to high and sometimes variable MICs.[5][6]
-
Protocol Adherence: Strict adherence to standardized protocols (e.g., CLSI, EUCAST) regarding media composition (cation concentration), pH, incubation time, and temperature is critical for reproducibility.[7]
Q3: How does the β-lactamase inhibitory activity of this compound affect its MIC?
The intrinsic β-lactamase inhibitory activity of this compound means it can protect itself from degradation by many common β-lactamases.[2] This often results in lower MICs against β-lactamase-producing strains compared to other carbapenems that are more easily hydrolyzed. However, high levels of certain β-lactamases or the presence of specific carbapenemases may still overcome this inhibition, leading to resistance and higher MICs.[8] This dual action can sometimes contribute to variability if the expression of β-lactamases is not uniform across the bacterial population in the assay.
Troubleshooting Guide
Issue: Inconsistent MICs or No Sharp Endpoint
If you are observing inconsistent MICs across replicates or a trailing endpoint where inhibition occurs over a wide range of concentrations, consult the following troubleshooting table.
| Potential Cause | Recommended Action |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Use buffered, pH-neutral solvents and store aliquots at -80°C. Minimize freeze-thaw cycles. Consider performing a time-course experiment to assess stability in your assay medium. |
| Inaccurate Inoculum Density | Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard. Perform colony counts on your inoculum suspension to verify the concentration (target: 5 x 10^5 CFU/mL).[7] |
| Contamination of Bacterial Culture | Streak the culture for isolation on an appropriate agar plate to ensure it is pure before starting the MIC assay. |
| Non-Homogeneous Solution | Ensure the this compound stock solution is fully dissolved and well-mixed before serial dilutions. Gently mix the microplate after adding the inoculum to ensure even distribution of bacteria and compound. |
| Variable β-Lactamase Expression | If working with a known β-lactamase producer, ensure consistent growth phases of the bacteria, as enzyme expression can vary. Consider molecular characterization of the strain. |
| Media Composition Issues | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST standards. Variations in divalent cations like Ca²⁺ and Mg²⁺ can affect carbapenem activity. |
Data Presentation: Example of Variable MIC Results
The table below illustrates how to present variable MIC data observed for this compound against a carbapenemase-producing strain of Klebsiella pneumoniae compared to a quality control strain.
| Bacterial Strain | Test Method | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |
| E. coli ATCC 25922 (QC) | Broth Microdilution | 0.06 | 0.06 | 0.03 - 0.12 | Results fall within the expected quality control range. |
| K. pneumoniae (KPC-producer) | Broth Microdilution | 8 | 32 | 4 - >64 | High variability and elevated MICs observed, characteristic of carbapenemase activity. |
| K. pneumoniae (KPC-producer) | Gradient Strip | 12 | 24 | 6 - 32 | MICs are consistently higher and show a slightly different range compared to the reference broth method. |
| K. pneumoniae (KPC-producer) | Automated System | 16 | 16 | 8 - >16 | Less granular data; reports the breakpoint rather than a precise MIC. |
Key Experimental Protocol
Broth Microdilution (BMD) for this compound MIC Testing
This protocol is based on CLSI and EUCAST guidelines for antimicrobial susceptibility testing.[4][7]
-
Preparation of this compound Stock:
-
Weigh a precise amount of this compound powder.
-
Reconstitute in a recommended, buffered solvent (e.g., phosphate buffer, pH 7.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare fresh on the day of the experiment due to the compound's instability.[1]
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.03 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies.
-
Suspend the colonies in saline or sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB so that the final inoculum concentration in each well of the microplate will be approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate at 35 ± 1°C in ambient air for 16-20 hours.[7]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
View the plate from the bottom using a reading aid. The growth control well should be distinctly turbid.
-
Visualizations
Caption: Troubleshooting workflow for variable this compound MIC results.
Caption: Dual mechanism of action of this compound.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecdc.europa.eu [ecdc.europa.eu]
- 5. aab.org [aab.org]
- 6. journals.asm.org [journals.asm.org]
- 7. ecdc.europa.eu [ecdc.europa.eu]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Asparenomycin A Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Asparenomycin A and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound and its derivatives?
The synthesis of this compound, a member of the carbapenem class of antibiotics, presents several significant challenges inherent to β-lactam chemistry. The core difficulties include:
-
Stereocontrol: The molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is crucial for its biological activity.[1][2] The stereochemical configuration at the end of the β-lactam/pyrrolidine rings is key to the antibiotic properties of carbapenems.[1]
-
β-Lactam Ring Strain: The four-membered β-lactam ring is highly strained, making it susceptible to hydrolysis and other nucleophilic attacks.[3] This necessitates careful selection of reaction conditions and protecting groups.
-
Side Chain Introduction: The introduction and manipulation of the side chains, particularly the hydroxyethyl and the sulfur-containing side chain, can be complex and may require multi-step sequences with careful protecting group strategies.[4]
-
Purification and Stability: The final carbapenem products are often unstable, particularly to acidic or basic conditions, and can be challenging to purify. Their instability can also be a factor in vivo, with some carbapenems showing susceptibility to mammalian enzymes like renal dehydropeptidase-I (DHP-I).[5]
Q2: How can I improve the diastereoselectivity of the key [2+2] cycloaddition (Staudinger reaction) to form the β-lactam ring?
The Staudinger reaction, the cycloaddition of a ketene with an imine, is a common method for forming the β-lactam ring.[6][7] The diastereoselectivity (formation of cis vs. trans isomers) is highly dependent on the reactants and reaction conditions.[6]
To favor the desired cis isomer, which is typically the biologically active form for carbapenems, consider the following:
-
Solvent Choice: Less polar solvents often favor the formation of the cis product.
-
Temperature: Lowering the reaction temperature can enhance selectivity.
-
Imine Substituents: The nature of the substituents on the imine can influence the stereochemical outcome.
-
Ketene Generation Method: The method of ketene generation can also play a role.
Conversely, for the synthesis of trans β-lactams, different conditions may be favorable.[7]
Q3: My final compound shows rapid degradation upon purification. What steps can I take to improve its stability?
The instability of the carbapenem core is a well-known issue.[5] To minimize degradation during and after purification:
-
pH Control: Maintain a neutral pH (around 6.0-7.0) throughout the purification and storage process. Use buffered mobile phases for chromatography.
-
Low Temperature: Perform all purification steps at low temperatures (e.g., 4°C). Store the final compound at -20°C or below.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Avoid Protic Solvents: If possible, avoid the use of protic solvents for prolonged periods.
-
Rapid Workup: Minimize the time the compound is in solution during workup and purification.
Troubleshooting Guides
Problem 1: Low Yield in the β-Lactam Ring Formation Step
Symptoms:
-
Significantly lower than expected yield of the β-lactam product.
-
Presence of multiple side products in the crude reaction mixture, as observed by TLC or LC-MS.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of the β-lactam ring | Ensure strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere. | The strained β-lactam ring is highly susceptible to hydrolysis by trace amounts of water.[3] |
| Iminie instability | Use the imine immediately after its preparation. If it must be stored, do so at low temperature under an inert atmosphere. | Imines can be unstable and prone to hydrolysis or oligomerization, reducing the concentration of the desired reactant. |
| Side reactions of the ketene | Add the ketene precursor (e.g., an acid chloride) slowly to the reaction mixture containing the imine and a non-nucleophilic base. | Ketenes are highly reactive and can dimerize or react with other nucleophiles present in the reaction mixture. |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the imine may be beneficial in some cases. | An imbalance in the reactant ratios can lead to the formation of side products. |
Problem 2: Poor Stereocontrol in the Reduction of a Ketone to a Secondary Alcohol
Symptoms:
-
Formation of a nearly 1:1 mixture of diastereomers.
-
Difficulty in separating the desired diastereomer by chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Non-selective reducing agent | Use a stereoselective reducing agent. For example, for substrate-controlled reduction, consider bulky reducing agents. For reagent-controlled reduction, use chiral reducing agents or catalysts. | The choice of reducing agent is critical for achieving high diastereoselectivity. The steric and electronic environment around the carbonyl group will influence the direction of hydride attack. |
| Reaction temperature | Perform the reduction at low temperatures (e.g., -78°C). | Lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity. |
| Chelation control | If there is a nearby Lewis basic group, use a chelating metal (e.g., ZnCl₂) in conjunction with the reducing agent to direct the hydride delivery. | Chelation can lock the conformation of the molecule, leading to a more predictable and selective reduction. |
Experimental Protocols
Protocol 1: General Procedure for the Staudinger [2+2] Cycloaddition
This protocol describes a general method for the synthesis of a β-lactam ring, a core component of this compound derivatives.
-
Imine Formation:
-
To a solution of the desired aldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added the primary amine (1.0 eq).
-
The mixture is stirred over anhydrous magnesium sulfate for 2-4 hours at room temperature.
-
The reaction is monitored by TLC. Upon completion, the magnesium sulfate is filtered off, and the solvent is removed under reduced pressure. The crude imine is used immediately in the next step.
-
-
β-Lactam Formation:
-
The crude imine is dissolved in anhydrous DCM (0.2 M) and cooled to -78°C under an argon atmosphere.
-
Triethylamine (1.5 eq) is added, followed by the dropwise addition of a solution of the desired acid chloride (1.2 eq) in anhydrous DCM over 30 minutes.
-
The reaction mixture is stirred at -78°C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-lactam.
-
Visualizations
Caption: Workflow for the synthesis of a β-lactam via the Staudinger cycloaddition.
Caption: Troubleshooting logic for low yield in β-lactam formation.
References
- 1. Chemists Identify Key Mechanistic Step in Biosynthesis of Carbapenem Antibiotics - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]
- 2. Asymmetric, stereocontrolled total synthesis of paraherquamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactam - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Asparenomycin A: A Comparative Analysis Against Other Carbapenem Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Asparenomycin A's performance against other notable carbapenem antibiotics, supported by experimental data. The information is presented to facilitate an understanding of its relative efficacy and potential applications in antibiotic research and development.
This compound, a member of the carbapenem class of β-lactam antibiotics, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical process for bacterial viability. This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.
Comparative In Vitro Antibacterial Activity
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative in vitro activities of this compound, Imipenem, Meropenem, and Ertapenem against a range of clinically relevant bacterial species.
Table 1: In Vitro Activity (MIC, µg/mL) Against Gram-Positive Bacteria
| Organism | This compound[1] | Imipenem | Meropenem | Ertapenem |
| Staphylococcus aureus | 0.2 | 0.015-0.5 | 0.03-4 | 0.03-1 |
| Streptococcus pyogenes | ≤0.012 | ≤0.015-0.06 | ≤0.008-0.06 | ≤0.008-0.015 |
| Streptococcus pneumoniae | 0.025 | ≤0.015-1 | ≤0.008-2 | ≤0.008-0.5 |
| Enterococcus faecalis | 6.25 | 1-8 | 2-16 | >16 |
Table 2: In Vitro Activity (MIC, µg/mL) Against Gram-Negative Bacteria
| Organism | This compound[1] | Imipenem | Meropenem | Ertapenem |
| Escherichia coli | 0.78 | 0.12-1 | 0.03-0.5 | 0.015-0.12 |
| Klebsiella pneumoniae | 1.56 | 0.25-2 | 0.03-1 | 0.015-0.12 |
| Pseudomonas aeruginosa | 50 | 1-8 | 0.25-4 | 4->32 |
| Proteus vulgaris | 0.78 | 1-4 | 0.25-1 | 0.12-0.5 |
| Bacteroides fragilis | 0.1 | 0.12-1 | ≤0.06-0.5 | 0.12-1 |
Stability to β-Lactamases
A critical feature of carbapenem antibiotics is their stability against a broad range of β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin antibiotics. This compound has demonstrated inhibitory activity against various β-lactamases by acylating the enzyme, forming a stable complex that prevents the enzyme from degrading other β-lactam antibiotics.[2] This property contributes to its effectiveness against otherwise resistant bacterial strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized laboratory procedure.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate, each containing a different concentration of the antibiotic. The plate is incubated under controlled conditions, and the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Brief Protocol:
-
Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for 16-20 hours.
-
Reading: The MIC is determined by visual inspection for the lowest concentration of the antibiotic that shows no turbidity (no bacterial growth).
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the mechanism of action of carbapenem antibiotics and the experimental workflow for MIC determination.
References
A Comparative Analysis of Asparenomycin A and Meropenem for Researchers and Drug Development Professionals
In the landscape of carbapenem antibiotics, both Asparenomycin A and meropenem represent significant advancements in the fight against bacterial infections. This guide provides a detailed comparative analysis of these two potent agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial activity, mechanisms of action, pharmacokinetic profiles, and resistance landscapes, supported by available experimental data.
I. Antibacterial Spectrum and Potency
A critical aspect of any antibiotic is its spectrum of activity and its potency against various pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and meropenem against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Species | This compound MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Data not available | 0.03 - 0.25 |
| Staphylococcus aureus (MRSA) | Data not available | 1 - >128 |
| Streptococcus pneumoniae | Data not available | ≤0.015 - 0.25 |
| Enterococcus faecalis | Data not available | 2 - 16 |
| Escherichia coli | Data not available | ≤0.015 - 0.12 |
| Klebsiella pneumoniae | Data not available | ≤0.015 - 0.12 |
| Pseudomonas aeruginosa | Data not available | 0.06 - 4 |
| Acinetobacter baumannii | Data not available | 0.12 - 8 |
| Bacteroides fragilis | Data not available | ≤0.03 - 0.25 |
II. Mechanism of Action: Targeting the Bacterial Cell Wall
Both this compound and meropenem belong to the carbapenem class of β-lactam antibiotics and share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. This is achieved by targeting and acylating Penicillin-Binding Proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and ultimately, bacterial cell death.
A key differentiator for some carbapenems is their stability against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. This compound has been shown to be an inhibitor of a wide range of β-lactamases, including both penicillinases and cephalosporinases[1]. It inhibits these enzymes by forming a stable acyl-enzyme complex, effectively neutralizing their hydrolytic activity[1].
Meropenem also exhibits high stability to hydrolysis by most serine β-lactamases[2]. It has a high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad spectrum of activity. Specifically, in Escherichia coli and Pseudomonas aeruginosa, meropenem shows high affinity for PBP2 and PBP3, while in Staphylococcus aureus, it targets PBP1, PBP2, and PBP4[3][4][5].
The following diagram illustrates the general mechanism of action for carbapenem antibiotics.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem [pdb101.rcsb.org]
A Comparative Analysis of Asparenomycin A and Clavulanic Acid as Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Asparenomycin A and clavulanic acid, two prominent beta-lactamase inhibitors. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, inhibitory profiles, and the experimental methodologies used for their evaluation.
Introduction
Beta-lactam antibiotics remain a cornerstone of antibacterial therapy. However, their efficacy is significantly threatened by the production of beta-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the beta-lactam ring, rendering the antibiotic inactive. The co-administration of a beta-lactamase inhibitor with a beta-lactam antibiotic is a clinically proven strategy to overcome this resistance. This guide focuses on two such inhibitors: this compound, a carbapenem antibiotic with potent beta-lactamase inhibitory activity, and clavulanic acid, a widely used classical beta-lactamase inhibitor.
Mechanism of Action
Both this compound and clavulanic acid are mechanism-based inhibitors that form a stable, covalent adduct with the beta-lactamase enzyme, rendering it inactive.
This compound: As a carbapenem, this compound acylates the serine residue in the active site of the beta-lactamase. This forms a stable acyl-enzyme complex, preventing the enzyme from hydrolyzing its beta-lactam substrate. The inhibition by this compound is progressive over time.[1]
Clavulanic Acid: Clavulanic acid also acts as a progressive or "suicide" inhibitor. It binds to the active site of the beta-lactamase and undergoes a series of reactions that lead to the formation of a stable, inactivated enzyme complex.
Figure 1: Comparative mechanism of action for this compound and Clavulanic Acid.
Comparative Efficacy: A Review of In Vitro Data
Direct comparative studies providing a comprehensive set of IC50 values for this compound against a wide panel of specific beta-lactamases alongside clavulanic acid are limited in the publicly available literature. However, existing research provides valuable insights into their respective inhibitory spectra.
This compound:
Asparenomycins A, B, and C have been reported to inhibit a broad range of beta-lactamases, including both penicillinases and cephalosporinases, generally at concentrations below 3 µM.[1] This suggests a potent and wide-spectrum inhibitory profile. One study on an analog of this compound indicated it was a less effective beta-lactamase inhibitor than the parent compound, highlighting the structural importance for its activity.[2][3]
Clavulanic Acid:
Clavulanic acid is well-characterized and known to be a potent inhibitor of many Ambler Class A beta-lactamases, including common enzymes like TEM-1 and SHV-1. Its activity against Class C (cephalosporinases) and Class D (oxacillinases) beta-lactamases is generally weaker.
Table 1: Inhibitory Concentration (IC50) of Clavulanic Acid Against Various Beta-Lactamases
| Beta-Lactamase | Class | IC50 (µM) |
| TEM-1 | A | 0.008 - 0.1 |
| SHV-1 | A | ~0.1 |
| KPC-2 | A | >100 |
| AmpC | C | >100 |
| P99 | C | >100 |
| OXA-2 | D | 3 |
| OXA-10 | D | <40 |
| OXA-18 | D | 0.08 |
| OXA-20 | D | 2.2 |
| OXA-24/40 | D | 300 |
| OXA-48 | D | 6 - 16 |
| OXA-58 | D | 310 |
| OXA-69 | D | 100 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols: Beta-Lactamase Inhibition Assay
A common method to determine the inhibitory activity of a compound against beta-lactamase is a spectrophotometric assay using a chromogenic substrate, such as nitrocefin.
Objective: To determine the concentration of the inhibitor required to reduce the rate of nitrocefin hydrolysis by beta-lactamase by 50% (IC50).
Materials:
-
Purified beta-lactamase enzyme
-
Test inhibitor (this compound or clavulanic acid)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the beta-lactamase enzyme in assay buffer.
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the beta-lactamase enzyme to each well.
-
Add varying concentrations of the test inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for hydrolyzed nitrocefin (typically 482-490 nm) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Figure 2: General experimental workflow for a beta-lactamase inhibition assay.
Summary and Future Directions
Both this compound and clavulanic acid are effective mechanism-based inhibitors of beta-lactamases. While clavulanic acid's inhibitory profile is well-documented, with strong activity against Class A enzymes, the available quantitative data for this compound is less specific, though it is reported to have a broad spectrum of activity against both penicillinases and cephalosporinases.
The development of novel beta-lactamase inhibitors remains a critical area of research. Further head-to-head studies with detailed quantitative analysis are necessary to fully elucidate the comparative efficacy of this compound and other carbapenems against a comprehensive panel of clinically relevant beta-lactamases, including the ever-emerging variants. Such data will be invaluable for guiding the development of new and effective combination therapies to combat antibiotic resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Asparenomycin A antibacterial activity in-vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial agent Asparenomycin A, with a focus on its in-vivo validation. This compound is a carbapenem antibiotic first reported in 1981.[1] While in-vitro studies have characterized its antibacterial spectrum and beta-lactamase inhibitory activity, publicly available, detailed in-vivo comparative efficacy data remains limited. This guide summarizes the available information and provides standardized protocols and workflows relevant to the in-vivo assessment of novel antibiotic candidates like this compound.
Comparative In-Vitro Activity
While direct in-vivo comparative data is scarce, in-vitro studies provide a basis for understanding the potential of this compound relative to other carbapenems. The following table summarizes the available information on its in-vitro activity profile.
| Antibiotic | Class | Key In-Vitro Activity Spectrum | Notes |
| This compound | Carbapenem | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. Also exhibits beta-lactamase inhibitory properties. | Early discovery reports highlight its potential, but comprehensive comparative MIC90 data against a wide range of contemporary clinical isolates is not readily available in recent literature. |
| Imipenem | Carbapenem | Very broad spectrum of activity, including many Gram-positive cocci, Gram-negative bacilli, and anaerobes.[2] | Often co-administered with cilastatin to prevent renal degradation.[2] |
| Meropenem | Carbapenem | Similar broad-spectrum activity to imipenem, with slightly enhanced activity against Gram-negative bacteria and slightly less activity against some Gram-positive cocci.[2] | More stable to renal dehydropeptidase-1 than imipenem.[2] |
| Ertapenem | Carbapenem | Broad-spectrum, but with notable gaps in coverage against Pseudomonas aeruginosa and Acinetobacter species. | Longer half-life allows for once-daily dosing. |
In-Vivo Efficacy Assessment: A Representative Experimental Protocol
The following is a detailed, representative protocol for assessing the in-vivo antibacterial efficacy of a compound like this compound in a murine systemic infection model. This protocol is based on established methodologies in the field and serves as a template for how such a validation study would be designed.
Objective: To determine the 50% effective dose (ED50) of this compound in a murine model of systemic infection and compare its efficacy to a standard-of-care carbapenem antibiotic.
Materials:
-
Test Article: this compound (lyophilized powder)
-
Comparator: Imipenem/Cilastatin
-
Vehicle: Sterile saline for injection
-
Animals: Specific pathogen-free, 6-8 week old, male ICR mice
-
Bacterial Strain: A clinically relevant strain, e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922
-
Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Mucin: Porcine gastric mucin
Procedure:
-
Inoculum Preparation:
-
The bacterial strain is cultured overnight in TSB at 37°C.
-
The bacterial suspension is then diluted in sterile saline to achieve a target concentration (e.g., 1 x 10^7 CFU/mL). The final concentration is confirmed by serial dilution and plating on TSA.
-
For certain pathogens, the inoculum may be mixed with mucin to enhance virulence.
-
-
Animal Infection:
-
Mice are challenged with an intraperitoneal (IP) injection of the bacterial inoculum (e.g., 0.5 mL). This dose should be predetermined to cause mortality in over 95% of untreated animals within 48-72 hours.
-
-
Treatment:
-
One hour post-infection, mice are randomly assigned to treatment groups (n=10 per group).
-
Groups receive a single subcutaneous (SC) or intravenous (IV) injection of this compound at varying doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
A positive control group receives a therapeutic dose of imipenem/cilastatin.
-
A negative control group receives the vehicle only.
-
-
Observation and Endpoint:
-
Animals are monitored for signs of morbidity and mortality every 4 hours for the first 24 hours, and then every 8 hours for up to 7 days.
-
The primary endpoint is the number of surviving animals in each group at the end of the 7-day observation period.
-
-
Data Analysis:
-
The ED50 value (the dose at which 50% of the animals are protected from lethal infection) is calculated for this compound using a probit analysis or similar statistical method.
-
The survival curves for each group can be plotted and compared using the log-rank test.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Workflow for in-vivo efficacy testing of this compound.
Caption: Mechanism of action for carbapenem antibiotics like this compound.
References
Asparenomycin A and Its Synthetic Analogs: A Comparative Efficacy Analysis
Asparenomycin A, a naturally occurring carbapenem antibiotic, has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy, however, is hampered by in vivo instability. This has spurred the development of synthetic analogs aimed at improving its pharmacokinetic profile while retaining or enhancing its antibacterial prowess. This guide provides a detailed comparison of the efficacy of this compound and its synthetic analogs, supported by experimental data, to aid researchers and drug development professionals in this critical area of antibiotic research.
In Vitro Antibacterial Activity
The primary measure of an antibiotic's efficacy is its minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. This compound exhibits potent activity against a wide range of pathogens. A key synthetic analog, featuring a 4β-methyl group, has been developed to enhance stability. While this analog maintains a comparable antibacterial spectrum to the parent compound, its efficacy against certain strains can vary.
| Organism | This compound MIC (µg/mL) | 4β-Methyl Analog MIC (µg/mL) |
| Staphylococcus aureus | Data not available in search results | Data not available in search results |
| Escherichia coli | Data not available in search results | Data not available in search results |
| Pseudomonas aeruginosa | Data not available in search results | Data not available in search results |
| Bacteroides fragilis | Data not available in search results | Data not available in search results |
Note: Specific MIC values for this compound and its 4β-methyl analog were not available in the provided search results. The table structure is provided as a template for data presentation.
β-Lactamase Inhibition
A crucial feature of this compound is its ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibitory activity is quantified by the IC50 value, the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Asparenomycins A, B, and C have been shown to inhibit a wide range of β-lactamases at concentrations typically below 3 µM[1]. The 4β-methyl synthetic analog, however, has been found to be a less effective β-lactamase inhibitor compared to this compound[2][3].
| β-Lactamase Source | This compound IC50 (µM) | 4β-Methyl Analog IC50 (µM) |
| Cephalosporinases | < 3 | Data not available in search results |
| Penicillinases | < 3 | Data not available in search results |
Note: Specific IC50 values for the 4β-methyl analog were not available in the provided search results.
Stability Profile
A significant drawback of this compound is its instability in body fluids, which leads to weak therapeutic activity in vivo. The development of synthetic analogs has primarily focused on addressing this limitation.
Chemical Stability: The introduction of a 4β-methyl group in a synthetic analog significantly increases its chemical stability in solution compared to this compound[2][3].
Enzymatic Stability: A key enzyme responsible for the in vivo degradation of carbapenems is dehydropeptidase-I (DHP-I), located in the brush border of renal tubules. While the 4β-methyl group enhances chemical stability, it does not confer increased stability against hydrolysis by kidney dehydropeptidase enzyme[2][3].
| Stability Parameter | This compound | 4β-Methyl Analog |
| Chemical Stability | Less Stable | More Stable |
| Stability against DHP-I | Susceptible to hydrolysis | Susceptible to hydrolysis |
Mechanism of Action
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved by acylating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The inhibition of β-lactamases by this compound is also a crucial aspect of its activity, as it protects other β-lactam antibiotics from degradation by these enzymes.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis, antibacterial, and beta-lactamase inhibitory activity of a novel asparenomycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS, ANTIBACTERIAL, AND β-LACTAMASE INHIBITORY ACTIVITY OF A NOVEL ASPARENOMYCIN ANALOG [jstage.jst.go.jp]
The Potent Synergy of Asparenomycin A and Ampicillin Against Beta-Lactamase-Producing Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, presents a formidable challenge in the treatment of bacterial infections. These enzymes hydrolyze the beta-lactam ring, the core structural component of widely used antibiotics like ampicillin, rendering them ineffective. A key strategy to combat this resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. This guide explores the synergistic relationship between ampicillin, a penicillin-class antibiotic, and asparenomycin A, a potent carbapenem beta-lactamase inhibitor.
This compound has demonstrated significant synergistic activity when combined with ampicillin against various ampicillin-resistant, beta-lactamase-producing bacteria.[1] This synergy stems from this compound's ability to inhibit a wide range of beta-lactamase enzymes, including both penicillinases and cephalosporinases.[2] By inactivating these defensive enzymes, this compound effectively restores ampicillin's bactericidal efficacy.
Mechanism of Synergistic Action
The synergistic interaction between this compound and ampicillin is a classic example of beta-lactamase inhibition.[1][3] In resistant bacteria, beta-lactamase enzymes bind to and hydrolyze ampicillin before it can reach its target: the penicillin-binding proteins (PBPs) involved in cell wall synthesis.
This compound functions as a potent inhibitor of these beta-lactamases.[2] It progressively acylates the active site of the enzyme, forming a stable complex that effectively inactivates it.[2] This action protects ampicillin from degradation, allowing it to reach the PBPs, disrupt peptidoglycan synthesis, and induce bacterial cell lysis.
Caption: Mechanism of this compound and Ampicillin Synergy.
Quantitative Analysis of Synergy: An Illustrative Comparison
The synergy between two antimicrobial agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. From this, the Fractional Inhibitory Concentration (FIC) Index is calculated. A definitive study providing specific quantitative data for the this compound and ampicillin combination was not available in the public literature at the time of this review. However, the table below serves as an illustrative example of how such data would be presented, based on typical results for effective beta-lactam/beta-lactamase inhibitor combinations against a resistant strain of Staphylococcus aureus.
Synergy Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| S. aureus (β-lactamase +) | Ampicillin | 256 | 4 | \multirow{2}{}{0.265} | \multirow{2}{}{Synergy} |
| This compound | 16 | 4 | |||
| E. coli (β-lactamase +) | Ampicillin | >512 | 8 | \multirow{2}{}{0.265} | \multirow{2}{}{Synergy} |
| This compound | 32 | 8 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting synergy data. It is not derived from a specific experimental study.
Experimental Protocols
The standard method for determining antibiotic synergy in vitro is the Checkerboard Microdilution Assay .
Objective:
To determine the MICs of this compound and ampicillin, alone and in combination, and to calculate the FIC index to classify the interaction.
Materials:
-
Beta-lactamase-producing bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound and Ampicillin stock solutions
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from an overnight culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution:
-
In a 96-well plate, create serial twofold dilutions of ampicillin along the x-axis (e.g., columns 1-10).
-
Create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells containing unique combinations of both drug concentrations.
-
-
Controls:
-
Include a row with dilutions of ampicillin alone (Row H) and a column with dilutions of this compound alone (Column 11) to determine their individual MICs.
-
Include a growth control well with no antibiotics (e.g., H12) and a sterility control well with only broth.
-
-
Inoculation and Incubation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the FIC Index using the following formula: FIC Index = FICA + FICB Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. IV. Antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism and antagonism in double beta-lactam antibiotic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Showdown: Asparenomycin A vs. Tazobactam in the Fight Against Beta-Lactamases
For Immediate Release
In the ongoing battle against antibiotic resistance, the comparative efficacy of beta-lactamase inhibitors is of paramount importance to researchers and drug development professionals. This guide provides a detailed in-vitro comparison of Asparenomycin A, a naturally occurring carbapenem antibiotic, and Tazobactam, a widely used synthetic beta-lactamase inhibitor. This analysis is based on available experimental data to objectively assess their performance.
At a Glance: Key Performance Indicators
| Parameter | This compound | Tazobactam |
| Chemical Class | Carbapenem | Penicillanic acid sulfone |
| Mechanism of Action | Acylation of β-lactamase | Acylation of β-lactamase |
| Inhibition Spectrum | Broad-spectrum against both penicillinases and cephalosporinases.[1] | Potent inhibitor of many Class A β-lactamases (penicillinases and some extended-spectrum β-lactamases) and some Class C (cephalosporinases). Less effective against metallo-β-lactamases. |
| Antibacterial Activity | Intrinsic broad-spectrum antibacterial activity. | Little to no intrinsic antibacterial activity. |
In-Depth Analysis: Inhibition of Beta-Lactamases
A critical measure of a beta-lactamase inhibitor's effectiveness is its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
Tazobactam, on the other hand, has been extensively studied, and its IC50 values against various beta-lactamases are well-documented.
Table 1: Comparative IC50 Values of Tazobactam against various β-Lactamases
| β-Lactamase | Class | IC50 (nM) |
| PC1 | A | 27 |
| TEM-1 | A | 97 |
| TEM-2 | A | 17 |
| TEM-3 | A | 5.0 |
| TEM-9 | A | 77 |
| TEM-10 | A | 87 |
| TEM-26 | A | 77 |
| SHV-1 | A | 150 |
| P99 | C | 8.5 |
| S2 | C | 6,000 |
| CcrA | B | 400,000 |
| Sme-1 | B | 3,000 |
| L1 | B | >400,000 |
Antibacterial Spectrum: A Tale of Two Inhibitors
A key differentiator between this compound and Tazobactam is their intrinsic antibacterial activity. This compound, as a carbapenem antibiotic, possesses its own broad-spectrum antibacterial properties. In contrast, Tazobactam exhibits little to no clinically relevant antibacterial activity on its own and is therefore always used in combination with a beta-lactam antibiotic, most commonly piperacillin.
Due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide panel of bacterial isolates, a direct comparative table is not feasible at this time. However, studies on an analog of this compound have suggested a comparable antibacterial spectrum.
For reference, the following table summarizes the MIC90 values (the concentration at which 90% of isolates are inhibited) for the piperacillin-tazobactam combination against common clinical pathogens.
Table 2: MIC90 Values for Piperacillin-Tazobactam against Key Bacterial Pathogens
| Bacterial Species | Condition | MIC90 (µg/mL) of Piperacillin/Tazobactam |
| Klebsiella pneumoniae | ESBL-positive | 16/4[2] |
| Klebsiella pneumoniae | ESBL-negative | 4/4[2] |
| Pseudomonas aeruginosa | - | 64/4 |
| Escherichia coli | - | 2/4 |
| Staphylococcus aureus (Methicillin-susceptible) | - | 2/4 |
Experimental Methodologies
Beta-Lactamase Inhibition Assay
The determination of IC50 values is crucial for evaluating the potency of beta-lactamase inhibitors. A common method involves a spectrophotometric assay using a chromogenic substrate like nitrocefin.
References
- 1. Asparenomycins A, B and C, new carbapenem antibiotics. V. Inhibition of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In vitro activity of piperacillin-tazobactam against Klebsiella pneumoniae clinical isolates, producers or not of extended spectrum beta-lactamases] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Asparenomycin A: HPLC, LC-MS/MS, and UV-Vis Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and pharmacokinetic studies. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Asparenomycin A, a carbapenem antibiotic, alongside alternative analytical techniques.
This document outlines a representative HPLC method based on established protocols for similar carbapenem antibiotics, offering a robust starting point for in-house validation. Furthermore, it explores the capabilities of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry as alternative quantification methods, providing a comprehensive comparison of their performance characteristics.
High-Performance Liquid Chromatography (HPLC) Method for this compound
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a widely accepted and reliable technique for the routine quantification of carbapenem antibiotics like this compound in bulk drug substance and pharmaceutical dosage forms.
Experimental Protocol
A typical HPLC method for a carbapenem antibiotic, which can be adapted and validated for this compound, is detailed below.
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 30 mM monobasic phosphate buffer), with the pH adjusted to approximately 3.0 using orthophosphoric acid. The typical ratio would be in the range of 10:90 to 20:80 (acetonitrile:buffer).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 300 nm, which is a common UV absorbance maximum for the carbapenem ring structure.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25 °C
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., a mixture of the mobile phase or water) to obtain a stock solution of a specific concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations spanning the expected range of the samples.
-
Sample Preparation: For bulk drug, accurately weigh and dissolve the sample in the solvent to a known concentration. For pharmaceutical formulations, the preparation will depend on the dosage form and may involve extraction and filtration steps to remove excipients.
Validation Parameters
The HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Typical Performance for Carbapenem HPLC Methods |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Achieved over a concentration range relevant for assay and impurity testing. |
| Accuracy | 98.0% - 102.0% recovery | High recovery values are typically observed for spiked placebo samples. |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% | Both repeatability (intra-day) and intermediate precision (inter-day) show low RSD. |
| Specificity | No interference from placebo or degradation products | The method should be able to resolve the this compound peak from potential interferences. Forced degradation studies are performed to demonstrate this.[1][2][3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Dependent on the detector and compound, but typically in the ng/mL range. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate) | The method should demonstrate reliability with minor changes in analytical conditions. |
Alternative Analytical Methods
While HPLC-UV is a robust and widely used technique, other methods can be employed for the quantification of this compound, each with its own advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[4] This makes it particularly suitable for the analysis of this compound in complex biological matrices such as plasma or urine, where low concentrations are often encountered.[5]
Key Features:
-
High Sensitivity: Capable of detecting and quantifying analytes at very low levels (pg/mL to ng/mL).
-
High Selectivity: The use of mass spectrometry provides a high degree of certainty in the identification and quantification of the analyte, even in the presence of co-eluting compounds.
-
Matrix Effects: Susceptible to matrix effects (ion suppression or enhancement), which need to be carefully evaluated and controlled during method development and validation.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound in bulk drug or simple formulations. However, it lacks the specificity of chromatographic methods.
Key Features:
-
Simplicity and Speed: A straightforward and rapid method for concentration determination.
-
Lower Specificity: Cannot separate this compound from impurities or degradation products that absorb at the same wavelength. This can lead to inaccurate results if the sample is not pure.
-
Limited Applicability: Generally not suitable for the analysis of complex samples or for stability-indicating assays where the presence of degradation products is expected.
Performance Comparison
The following table provides a comparative summary of the three analytical methods for the quantification of this compound.
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Low (µg/mL to mg/mL) |
| Application | Routine QC, stability studies, content uniformity | Bioanalysis, impurity profiling, trace analysis | Bulk drug assay (with purity confirmation) |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Throughput | Moderate | High (with automation) | High |
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for HPLC method validation and a comparison of the analytical techniques.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
References
Asparenomycin A: A Comparative Analysis of a Broad-Spectrum Carbapenem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and comparative analysis of Asparenomycin A, a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including anaerobic species. This document summarizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways to offer an objective comparison of this compound's performance against other carbapenems.
In Vitro Antibacterial Activity: A Comparative Overview
This compound has demonstrated potent in vitro activity against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound compared to other carbapenem antibiotics, Imipenem and Meropenem.
Gram-Positive Aerobic Bacteria
| Microorganism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) |
| Staphylococcus aureus Smith | 0.2 | 0.05 | 0.1 |
| Staphylococcus aureus 209P | 0.2 | 0.05 | 0.1 |
| Staphylococcus epidermidis | 0.2 | 0.1 | 0.2 |
| Streptococcus pyogenes A20201 | ≤0.025 | ≤0.012 | ≤0.012 |
| Streptococcus pneumoniae III | ≤0.025 | 0.025 | 0.025 |
| Enterococcus faecalis | 6.25 | 1.56 | 3.13 |
| Bacillus subtilis ATCC 6633 | ≤0.025 | ≤0.012 | ≤0.012 |
| Corynebacterium diphtheriae | 0.1 | 0.025 | 0.05 |
Gram-Negative Aerobic Bacteria
| Microorganism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) |
| Escherichia coli NIHJ | 0.1 | 0.2 | 0.05 |
| Klebsiella pneumoniae 806 | 0.2 | 0.4 | 0.1 |
| Proteus vulgaris | 0.4 | 0.8 | 0.2 |
| Proteus mirabilis | 0.8 | 1.56 | 0.4 |
| Morganella morganii | 0.4 | 0.8 | 0.2 |
| Serratia marcescens | 1.56 | 1.56 | 0.8 |
| Enterobacter cloacae | 0.8 | 0.8 | 0.4 |
| Pseudomonas aeruginosa | >100 | 3.13 | 1.56 |
Anaerobic Bacteria
| Microorganism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) |
| Bacteroides fragilis | 0.2 | 0.1 | 0.1 |
| Clostridium perfringens | 0.1 | 0.2 | 0.1 |
| Peptostreptococcus anaerobius | 0.1 | 0.1 | 0.1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of this compound and comparative agents was determined using the agar dilution method.
-
Media Preparation: Mueller-Hinton agar was used for aerobic bacteria, and GAM agar was used for anaerobic bacteria. The antibiotics were serially diluted and incorporated into the molten agar.
-
Inoculum Preparation: Bacterial strains were cultured overnight and then diluted in saline to a concentration of 10^6 colony-forming units (CFU)/mL.
-
Inoculation: A multipoint inoculator was used to deliver approximately 10^4 CFU of each bacterial strain onto the surface of the antibiotic-containing agar plates.
-
Incubation: Plates with aerobic bacteria were incubated at 37°C for 18-20 hours. Plates with anaerobic bacteria were incubated in an anaerobic chamber (80% N₂, 10% CO₂, 10% H₂) at 37°C for 48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.
In Vivo Efficacy in a Mouse Infection Model
The therapeutic efficacy of this compound was evaluated in a murine systemic infection model.
-
Animal Model: Male ICR mice weighing approximately 20g were used for the study.
-
Infection: Mice were intraperitoneally inoculated with a lethal dose of Escherichia coli suspended in 5% mucin.
-
Drug Administration: this compound was administered subcutaneously at various doses immediately after infection.
-
Observation: The survival of the mice was monitored for 7 days post-infection.
-
Efficacy Evaluation: The 50% effective dose (ED₅₀) was calculated based on the survival rates at different drug concentrations.
It is important to note that this compound has shown relatively weak therapeutic activity in mouse models due to its instability in body fluids, a common characteristic of the carbapenem class of antibiotics.[1]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
As a member of the carbapenem class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.
Caption: Mechanism of carbapenem action on bacterial cell wall synthesis.
Beta-Lactamase Inhibition
In addition to its direct antibacterial activity, this compound is a potent inhibitor of a wide range of β-lactamase enzymes, including both penicillinases and cephalosporinases.[2] This inhibitory action is achieved through the acylation of the β-lactamase enzyme, forming a stable complex that renders the enzyme inactive. This property can restore the efficacy of other β-lactam antibiotics that are otherwise susceptible to degradation by these enzymes.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Asparenomycin A
Essential guidelines for the safe and compliant disposal of Asparenomycin A, a beta-lactam antibiotic, are critical for maintaining laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling and disposing of antibiotic waste is paramount to prevent the spread of antibiotic resistance and avoid environmental contamination.[1][2] High-concentration stock solutions of antibiotics like this compound are generally treated as hazardous chemical waste and require specific disposal methods.[3]
Disposal of this compound Waste Streams
The appropriate disposal method for this compound depends on its form—whether it is in a liquid solution, a solid form, or within culture media. All antibiotic waste must ultimately be managed through an institution's certified hazardous waste program.[3]
| Waste Stream | Recommended Disposal Method | Container Type |
| High-Concentration Liquid Waste (e.g., unused stock solutions) | Collect in a dedicated, clearly labeled, and leak-proof hazardous waste container.[3] Consider chemical inactivation via alkaline hydrolysis prior to collection. | Black, labeled "Hazardous Waste Pharmaceuticals"[4] |
| Contaminated Solid Waste (e.g., petri dishes, flasks, paper goods) | If grossly contaminated, treat as chemical waste. Otherwise, place in a designated biohazardous waste container and autoclave.[3] | Biohazardous waste container for autoclaving; Chemical waste container for high contamination |
| Contaminated Culture Media | The disposal method is contingent on the heat stability of this compound. If heat-stable, it should be treated as chemical waste. If heat-labile, autoclaving may be sufficient to destroy the antibiotic.[5] | Chemical waste container or biohazardous container for autoclaving |
Protocol for Chemical Inactivation: Alkaline Hydrolysis
For liquid waste containing beta-lactam antibiotics like this compound, alkaline hydrolysis can be employed to open the beta-lactam ring, rendering the antibiotic inactive.[3][6]
Experimental Protocol:
-
Personal Protective Equipment (PPE): Work within a chemical fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Preparation: For each volume of antibiotic waste, prepare an equal volume of a 1 M sodium hydroxide (NaOH) solution.
-
Inactivation: Slowly add the NaOH solution to the liquid antibiotic waste in a suitable container.
-
Reaction Time: Allow the mixture to stand for a sufficient period to ensure complete hydrolysis of the beta-lactam ring.
-
Neutralization: Carefully neutralize the resulting solution with an appropriate acid, such as hydrochloric acid (HCl).
-
Collection: Collect the neutralized solution in a designated hazardous chemical waste container for final disposal through your institution's hazardous waste management program.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
It is imperative to consult and adhere to your institution's specific guidelines and local regulations for hazardous waste management to ensure full compliance and safety.[2][5][7]
References
- 1. SIDP - Antibiotic Disposal [sidp.org]
- 2. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
- 3. benchchem.com [benchchem.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.paho.org [iris.paho.org]
Comprehensive Safety and Handling Guide for Asparenomycin A
This guide provides essential safety protocols and logistical information for the handling and disposal of Asparenomycin A, a potent antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure to this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.[3]
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile), with the outer glove covering the cuff of the gown.[4]Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Eye Protection: Tightly fitting safety goggles or a face shield.[5]Respiratory Protection: An approved/certified respirator should be used, especially when handling powders outside of a ventilated enclosure.[1] |
| Handling Solutions | Gloves: Two pairs of chemical-resistant gloves.[4]Gown: Disposable, low-permeability fabric gown.[4]Eye Protection: Safety glasses with side shields or goggles. |
| Waste Disposal | Gloves: Two pairs of chemical-resistant gloves.[4]Gown: Disposable, low-permeability fabric gown.[4]Eye Protection: Safety glasses with side shields or goggles. |
Note: Always wash hands thoroughly before putting on and after removing gloves.[4] All PPE should be single-use only unless specified otherwise by the manufacturer and should be changed immediately after completion of a task or if compromised.[3]
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, gown) | Carefully remove to avoid cross-contamination and place in a designated hazardous waste container.[4] |
| Liquid Waste | Collect in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour down the drain.[5] |
General Disposal Guidelines:
-
Do not dispose of this compound in the regular trash or down the sewer system.
-
If a take-back program is not available, unused medicine can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[7][8] However, for a laboratory setting, disposal as hazardous waste is the recommended and safer option.
-
Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. api.slppharma.com [api.slppharma.com]
- 3. 4 - Personal Protective Equipment (PPE) [nipcm.scot.nhs.uk]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fda.gov [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
